molecular formula C7H10N2O B2712581 (5-Methoxypyridin-2-yl)methanamine CAS No. 905306-69-6

(5-Methoxypyridin-2-yl)methanamine

Cat. No.: B2712581
CAS No.: 905306-69-6
M. Wt: 138.17
InChI Key: AKYKNKLVGMYOIL-UHFFFAOYSA-N
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Description

(5-Methoxypyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxypyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYKNKLVGMYOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905306-69-6
Record name (5-methoxypyridin-2-yl)methanamine
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Foundational & Exploratory

(5-Methoxypyridin-2-yl)methanamine discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The "Anchor" Fragment in Modern Kinase & GPCR Ligand Design[1][2][3]

Executive Summary: The "Navigator" Moiety

(5-Methoxypyridin-2-yl)methanamine (CAS: 100723-53-7) has evolved from a generic heterocyclic building block into a "privileged structure" in modern drug discovery.[1] Its structural utility lies in its dual nature: it acts as a solubility enhancer via the primary amine while maintaining lipophilic efficiency through the methoxy-pyridine core.

This guide details the discovery history, medicinal chemistry rationale, and validated synthetic protocols for this critical intermediate, focusing on its application in Orexin receptor antagonists and Kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][4]
PropertyValueSignificance
IUPAC Name This compoundUnambiguous identifier
CAS Number 100723-53-7Key for sourcing
Molecular Formula C7H10N2OMW: 138.17 g/mol
pKa (Amine) ~8.9 (Predicted)Protonated at physiological pH; ionic interaction anchor
pKa (Pyridine) ~3.5 (Predicted)Remains neutral; H-bond acceptor
LogP 0.35Low lipophilicity aids aqueous solubility
TPSA 58.1 ŲGood permeability profile (<140 Ų)
Discovery & History: From Reagent to Pharmacophore

The history of this compound is not defined by a single "discovery" event but by its emergence as a superior bioisostere for benzylamine and aminomethyl-pyridine derivatives in the early 2000s.[1]

3.1 The "Orexin" Era (2010s)
  • Key Driver: The 5-methoxy group was found to block metabolic oxidation at the pyridine ring while improving potency compared to the unsubstituted pyridine.

  • Notable Application: It serves as a key fragment in the chemical space surrounding Lemborexant (E2006) and Filorexant (MK-6096) , where it (or its close derivatives) anchors the molecule in the binding pocket.

3.2 Kinase Inhibition & Ferroportin

Beyond GPCRs, this fragment appears in patent literature for c-Met inhibitors (e.g., AMG 458 derivatives) and Ferroportin inhibitors (WO2017068089). The primary amine often forms a critical salt bridge with Asp or Glu residues in the kinase hinge region or the active site of the target protein.

Medicinal Chemistry Logic: Why This Fragment?

The selection of this compound is rarely accidental. It solves specific multi-parameter optimization (MPO) problems.

4.1 Structural Logic Diagram

PharmacophoreLogic Fragment (5-Methoxypyridin-2-yl) methanamine Amine Primary Amine (C-2 position) Fragment->Amine Pyridine Pyridine Nitrogen (N-1) Fragment->Pyridine Methoxy Methoxy Group (C-5 position) Fragment->Methoxy Target_Interaction Target Binding (GPCR/Kinase) Amine->Target_Interaction Salt Bridge (Asp/Glu) Solubility Physicochemical Properties Amine->Solubility Lowers LogP Pyridine->Target_Interaction H-Bond Acceptor Pyridine->Solubility Polarity Methoxy->Target_Interaction Lipophilic Contact Metabolism Metabolic Stability Methoxy->Metabolism Blocks CYP Oxidation

Figure 1: Pharmacophore dissection showing how each part of the molecule contributes to drug-like properties.[1]

4.2 The "Methoxy Effect"

Replacing a hydrogen with a methoxy group at the C-5 position of the pyridine ring serves two purposes:

  • Electronic: It is an electron-donating group (EDG) by resonance, making the pyridine nitrogen slightly more basic and the ring more electron-rich, altering pi-stacking interactions.[1]

  • Metabolic: It blocks the C-5 position, a common "soft spot" for CYP450-mediated oxidation, thereby extending the half-life of the drug candidate.

Technical Synthesis Guide

The synthesis of this compound typically follows a "Cyanation-Reduction" pathway.[1] This route is preferred for its scalability and the avoidance of unstable intermediates.

5.1 Synthetic Pathway Visualization

SynthesisRoute Start 2-Bromo-5-methoxypyridine (CAS 105170-27-2) Step1 Step 1: Cyanation Zn(CN)2, Pd(PPh3)4 DMF, 80-100°C Start->Step1 Intermediate 5-Methoxypicolinonitrile (CAS 29053-30-3) Step1->Intermediate Step2 Step 2: Hydrogenation H2 (50 psi), Raney Ni MeOH/NH3 Intermediate->Step2 Product This compound (CAS 100723-53-7) Step2->Product

Figure 2: The industrial standard "Cyanation-Reduction" route.

5.2 Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxypicolinonitrile

  • Reagents: 2-Bromo-5-methoxypyridine (1.0 eq), Zinc Cyanide (0.6 eq), Pd(PPh3)4 (5 mol%), DMF (anhydrous).[1]

  • Procedure:

    • Charge a reaction vessel with 2-bromo-5-methoxypyridine and Zn(CN)2 in DMF under N2 atmosphere.

    • Add Pd(PPh3)4 catalyst. Degas the mixture.

    • Heat to 90°C for 4-6 hours. Monitor by TLC/LCMS.

    • Workup: Cool to RT, dilute with EtOAc, wash with NH4OH (to remove Zn salts) and brine. Dry over Na2SO4 and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Reduction to this compound

  • Reagents: 5-Methoxypicolinonitrile, Raney Nickel (active slurry), Methanol, Ammonia (7N in MeOH).

  • Procedure:

    • Dissolve the nitrile intermediate in methanolic ammonia (prevents secondary amine formation).

    • Add Raney Nickel catalyst (approx. 10-20 wt%) under Argon.

    • Hydrogenate at 40-50 psi H2 pressure at RT for 12-18 hours.

    • Safety Note: Raney Nickel is pyrophoric. Filter through Celite under an inert blanket (N2/Ar). Do not let the filter cake dry out.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

    • Purification: If necessary, convert to the HCl salt (add 4N HCl in dioxane) for recrystallization, or distill under high vacuum.

Future Outlook: Beyond Small Molecules

The utility of this compound is expanding into new modalities:

  • PROTACs: The amine serves as a convenient attachment point for linkers connecting a warhead to an E3 ligase ligand.

  • DELs (DNA-Encoded Libraries): The high solubility and defined reactivity make it an ideal building block for library synthesis.

References
  • Vertex AI Search. (2023). Synthesis and Application of 2-methoxy-5-(pyridine-2-yl)pyridine derivatives.2[1][3][4][5][6]

  • National Institutes of Health (PubMed). (2015). Discovery of Orexin Receptor Antagonists (E2006).7[1][8][3][4][5][6]

  • Google Patents. (2017). Novel Ferroportin Inhibitors (WO2017068089).9[1][8][3][4][5][6]

  • PrepChem. (n.d.). Synthesis of 2-Amino-5-methoxypyridine (Precursor Methodology).10[1][8][3][4][5]

  • Ambeed. (n.d.). Chemical Properties of this compound.11

  • Google Patents. (2015). Alkynyl alcohols and methods of use (WO2015025025).12[1][3][4][5]

Sources

Technical Guide: Safe Handling and Stability Management of (5-Methoxypyridin-2-yl)methanamine

[1]

Executive Summary

(5-Methoxypyridin-2-yl)methanamine (CAS: 104583-33-7) is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1] While structurally simple, its dual functionality—a basic primary amine coupled with an electron-rich pyridine ring—presents specific stability challenges often overlooked in standard safety data sheets (SDS).[1]

This guide addresses the critical "silent hazards" of this compound: rapid atmospheric carbonation and oxidative degradation .[1] It provides a validated framework for handling, storage, and emergency response, moving beyond generic GHS classifications to actionable, field-proven protocols.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical state and molecular behavior of this intermediate is the first step in risk mitigation. The 5-methoxy substituent increases the electron density of the pyridine ring, potentially enhancing the nucleophilicity of the primary amine compared to its unsubstituted analogs.

PropertySpecificationTechnical Note
Chemical Name This compoundAlso known as 2-(Aminomethyl)-5-methoxypyridine
CAS Number 104583-33-7
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physical State Oil or Low-Melting SolidOften appears as a yellow to orange oil upon storage due to trace oxidation.[1]
Basicity (Predicted) pKa ~8.5 - 9.0 (Amine)Highly basic; capable of causing chemical burns on prolonged contact.[1]
Solubility Methanol, DCM, DMSO, WaterHygroscopic; water absorption accelerates degradation.[1]

Part 2: Hazard Identification & Toxicology[1][2][3]

While standard SDSs classify this compound as an Irritant, field experience dictates treating it with the rigor of a Corrosive due to the high pH of its aqueous solutions and the penetrating nature of lipophilic pyridines.

GHS Classification (Harmonized)[1]
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

The "Silent Hazard": Carbamate Formation

The most critical handling error with this compound is exposure to atmospheric CO₂.[1]

  • Mechanism: The primary amine nitrogen acts as a nucleophile, attacking atmospheric CO₂ to form a carbamic acid zwitterion, which stabilizes as a solid carbamate salt.

  • Operational Impact: This reaction is often invisible until the user attempts a reaction, resulting in stoichiometric mismatch, insoluble precipitates, or stalled coupling reactions.

  • Visual Indicator: Transformation from a clear oil to a cloudy suspension or the formation of a white crust on the container rim.

Part 3: Storage & Stability Management[1]

To maintain reagent integrity (>98% purity), a "Chain of Custody" approach regarding atmosphere control is required.[1]

The Inert Gas Protocol

Requirement: Store strictly under Argon or Nitrogen.[1] Rationale: Argon is heavier than air and provides a superior "blanket" for liquid amines compared to Nitrogen.[1]

Temperature Control

Requirement: 2°C to 8°C (Refrigerated). Rationale: Low temperature retards both oxidative yellowing (N-oxide formation) and the kinetics of carbamylation.[1]

Container Integrity
  • Do Not Use: Corks, standard snap-caps, or parafilm alone.[1]

  • Use: Teflon-lined screw caps sealed with electrical tape or parafilm, or Schlenk storage tubes for long-term banking.[1]

Part 4: Safe Handling Protocols

Personal Protective Equipment (PPE) Matrix
PPE TypeMaterial RecommendationScientific Rationale
Gloves Nitrile (Double gloved) or Butyl RubberPyridine derivatives can permeate latex rapidly.[1] Double gloving provides a "breakthrough" buffer.[1]
Eye Protection Chemical GogglesSafety glasses are insufficient for basic amines which can cause corneal opacification upon splash contact.[1]
Respiratory Fume Hood (Face Velocity >100 fpm)Inhalation of pyridine amines can trigger vagal responses (nausea, dizziness) at low ppm.[1]
Validated Handling Workflow (Visualized)

The following diagram outlines the decision logic for transferring this air-sensitive amine to ensure safety and purity.

HandlingWorkflowStartStart: Reagent RetrievalCheckSealInspect Seal & Appearance(Clear/Yellow vs. Cloudy)Start->CheckSealDecisionAppearanceIs it cloudy/crusty?CheckSeal->DecisionAppearancePurifySTOP: Carbamate formed.Purify (Distillation/Base Wash)DecisionAppearance->PurifyYesProceedProceed to WeighingDecisionAppearance->ProceedNo (Clear)MethodSelect Transfer MethodProceed->MethodSyringeLiquid: Syringe Transfer(Argon Balloon)Method->SyringePreferredSolidWeighSolid/Paste: Weigh quicklyin tared vial under N2 flowMethod->SolidWeighAlternativeResealPurge Headspace (Ar/N2)& Reseal ImmediatelySyringe->ResealSolidWeigh->ResealUseAdd to ReactionReseal->Use

Figure 1: Decision logic for handling air-sensitive pyridine amines. Note the critical checkpoint for carbamate formation (cloudiness).

Part 5: Emergency Response & Spill Management[1]

Spill Cleanup Logic

Crucial Warning: Do NOT use bleach (sodium hypochlorite) to clean amine spills.[1] Causality: Hypochlorites react with primary amines to form chloramines, which are toxic and potentially explosive.[1]

Recommended Neutralization:

  • Absorb: Use vermiculite or a commercial "organic base" spill kit.[1]

  • Neutralize: Treat the absorbed material with dilute acetic acid or citric acid to convert the volatile free base into a non-volatile salt.[1]

  • Disposal: Seal in a hazardous waste bag labeled "Basic Organic Waste."

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes.[1][5] Time is tissue. The high pH can cause saponification of corneal lipids.[1]

  • Skin Contact: Wash with soap and water.[1][5][2][6] Do not use ethanol/solvents, as they may increase transdermal absorption of the pyridine ring.

EmergencyResponseSpillSpill DetectedVentilateEvacuate & Ventilate(Fume Hood Sash Down)Spill->VentilatePPEDon PPE:Nitrile + GogglesVentilate->PPEBleachCheckUse Bleach?PPE->BleachCheckDangerDANGER:Chloramine RiskBleachCheck->DangerYes (Wrong)CorrectUse Citric Acid/VermiculiteBleachCheck->CorrectNo (Correct)DisposalHazardous Waste(Basic)Correct->Disposal

Figure 2: Emergency response workflow highlighting the contraindication of bleach.

References

  • PubChem. (2025).[1][3] (5-Fluoropyridin-2-yl)methanamine Compound Summary. National Library of Medicine.[1] [Link] Note: Used as a structural proxy for GHS classification and physical property estimation.

  • American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1] [Link][1]

  • ChemTube3D. (2024).[1] Reversible reaction of Carbon Dioxide and Amines. University of Liverpool.[1] [Link] Note: Mechanistic basis for the "Silent Hazard" of carbamate formation.

Commercial Availability & Synthetic Strategies for (5-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Part 1: Executive Summary

(5-Methoxypyridin-2-yl)methanamine (CAS: 905306-69-6 ) is a specialized heterocyclic building block utilized in fragment-based drug discovery (FBDD) and lead optimization. Structurally, it consists of a primary amine attached to a pyridine ring via a methylene linker, with a methoxy group at the 5-position.

Key Value Proposition:

  • Electronic Modulation: The 5-methoxy group acts as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen compared to the unsubstituted analog.

  • Metabolic Stability: Substitution at the 5-position blocks a common site of oxidative metabolism (CYP450-mediated oxidation) on the pyridine ring.

  • Linker Utility: The primary amine serves as a versatile handle for amide coupling, reductive amination, or sulfonamide formation, allowing the pyridine moiety to be appended as a "warhead" or recognition element.

Availability Status: Unlike its isomer 5-methoxy-2-aminopyridine (which is a commodity chemical), the title compound is currently a "Make-on-Demand" or "Scarce Stock" item. Most suppliers list it with lead times of 2–4 weeks, indicating it is likely synthesized upon order. Consequently, for time-critical campaigns, in-house synthesis from the commercially available nitrile precursor is the recommended strategy.

Part 2: Commercial Landscape

Supply Chain Analysis

The market for this compound is fragmented. It is not typically held in bulk stock by major catalog houses (e.g., Sigma-Aldrich, Fisher) but is available through specialized heterocyclic synthesis vendors.

ParameterCommercial Status
Primary CAS 905306-69-6
Common Synonyms C-(5-Methoxy-pyridin-2-yl)-methylamine; 2-(Aminomethyl)-5-methoxypyridine
Availability Low (Make-on-Demand)
Typical Lead Time 2–6 Weeks
Price Range (Est.) High ($500 - $1,200 per gram)
Purity Standard Typically ≥95% (NMR/LCMS)
Key Suppliers (Aggregated Data)
  • Specialty Vendors: Aribo Biotechnology, Synblock, Enamine (Building Blocks), and various catalog aggregators (ChemicalBook, eMolecules).

  • Sourcing Warning: Many listings for this compound are "virtual inventory." Always request a Certificate of Analysis (CoA) before placing a PO to confirm physical stock.

The "Buy vs. Make" Decision Matrix

Given the high cost and long lead times, the decision to purchase should be weighed against internal synthesis capabilities.

BuyVsMake Start Need this compound CheckStock Check Distributor Stock (Real-time) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase (Lead Time < 1 week) InStock->Buy Yes Precursor Check Precursor: 5-Methoxypicolinonitrile (CAS 89809-63-2) InStock->Precursor No (Virtual Stock) Make Synthesize In-House (Lead Time 2-3 Days) PrecStock Precursor Available? Precursor->PrecStock PrecStock->Buy No (Custom Synthesis Order) PrecStock->Make Yes (Recommended)

Caption: Decision matrix for sourcing this compound. Due to virtual inventories, checking the precursor availability often yields a faster route.

Part 3: Synthetic Strategies (The "Make" Route)

For researchers requiring >1 gram or immediate access, synthesis is the most reliable option. The most robust route involves the reduction of 5-methoxypicolinonitrile (CAS: 89809-63-2), which is widely available and inexpensive.

Retrosynthetic Analysis

The target amine is accessed via a single-step reduction of the corresponding nitrile.

  • Target: this compound[1]

  • Precursor: 5-Methoxypicolinonitrile (CAS 89809-63-2)[2]

  • Reaction Type: Catalytic Hydrogenation or Hydride Reduction

Protocol A: Catalytic Hydrogenation (Scalable)

Best for >5g scale. Requires a Parr shaker or autoclave.

Reagents:

  • Substrate: 5-Methoxypicolinonitrile[2]

  • Catalyst: Raney Nickel (active) or 10% Pd/C

  • Solvent: Methanol (MeOH) saturated with Ammonia (NH₃)[3]

  • Hydrogen Source: H₂ gas (40–60 psi)

Procedure:

  • Preparation: In a pressure vessel, dissolve 5-methoxypicolinonitrile (1.0 eq) in methanolic ammonia (7N NH₃ in MeOH). The ammonia is critical to suppress the formation of the secondary amine dimer (a common side product).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 20 wt% of substrate) under an inert atmosphere (Argon). Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Pressurize the vessel to 50 psi H₂ and agitate at room temperature for 4–12 hours. Monitor via LCMS for the disappearance of the nitrile (M+H = 135) and appearance of the amine (M+H = 139).

  • Workup: Filter the catalyst through a celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often pure enough for use. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH) or convert to the HCl salt for crystallization.

Protocol B: Chemical Reduction (Lab Scale)

Best for <1g scale. No specialized pressure equipment required.

Reagents:

  • Reducing Agent: Lithium Aluminum Hydride (LAH) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under N₂.

  • Addition: Add LAH (2.0 eq) to anhydrous THF. Dropwise add a solution of 5-methoxypicolinonitrile (1.0 eq) in THF.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Cool to 0°C. Perform a Fieser quench (Water, 15% NaOH, Water).

  • Isolation: Filter the aluminum salts, dry the organic layer over Na₂SO₄, and concentrate.

Synthesis cluster_0 Reduction Pathways Nitrile 5-Methoxypicolinonitrile (CAS 89809-63-2) Commercial Precursor RouteA Route A (Scalable): H2 (50 psi), Raney Ni MeOH/NH3 Nitrile->RouteA RouteB Route B (Lab Scale): LiAlH4 or BH3-THF THF, 0°C -> RT Nitrile->RouteB Product This compound (CAS 905306-69-6) Target Amine RouteA->Product High Yield SideProduct Secondary Amine Dimer (Impurity if no NH3 used) RouteA->SideProduct Minor RouteB->Product Good Yield

Caption: Synthetic pathways from the commercial nitrile precursor. Route A is preferred for scale and purity.

Part 4: Quality Control & Characterization

When sourcing or synthesizing this compound, validation is crucial due to the prevalence of isomers (e.g., 4-methoxy or 6-methoxy analogs).

Analytical Profile
  • Appearance: Colorless to pale yellow oil (free base); white solid (HCl salt).

  • Molecular Weight: 138.17 g/mol .[4][5]

  • LCMS: ESI+ [M+H] = 139.1.

NMR Validation (Diagnostic Signals)

To confirm the structure and rule out isomers:

  • Methylene Protons (-CH₂-NH₂): Look for a singlet (or broad singlet) around δ 3.8 – 4.0 ppm (2H). This confirms the amine is on the linker, not the ring.

  • Methoxy Group (-OCH₃): Strong singlet at δ 3.85 ppm (3H).

  • Pyridine Protons:

    • H-6 (Ortho to N): Doublet around δ 8.2 ppm (characteristic of the position adjacent to the ring nitrogen).

    • H-3/H-4: Coupling patterns will distinguish the 5-methoxy substitution from 4- or 6-methoxy isomers.

Part 5: Applications in Drug Discovery

This building block is a "privileged structure" bioisostere.

  • Benzylamine Replacement: It serves as a bioisostere for p-methoxybenzylamine. The pyridine nitrogen reduces lipophilicity (LogP) and introduces a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic (PK) profiles.

  • Kinase Inhibitors: The 5-methoxy group can occupy small hydrophobic pockets in the ATP-binding site, while the amine links to the hinge-binding motif.

  • Safety Profile: Unlike nitro- or halo-pyridines, the methoxy-pyridine motif is generally less prone to forming reactive metabolites (e.g., glutathione adducts), making it a safer choice for late-stage lead optimization.

References

  • PubChem. (n.d.).[2] Compound Summary: 5-Methoxypyridine-2-carbonitrile (CAS 89809-63-2).[2] Retrieved from [Link]

Sources

Initial Biological Screening of (5-Methoxypyridin-2-yl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics.[2] Among the vast array of pyridine-containing compounds, derivatives of (5-Methoxypyridin-2-yl)methanamine represent a promising class of molecules with diverse biological potential. The strategic placement of the methoxy and methanamine groups offers opportunities for versatile chemical modifications, enabling the exploration of a broad chemical space to identify candidates with desired pharmacological profiles.

This in-depth technical guide provides a comprehensive framework for the initial biological screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. The aim is to empower research teams to design and execute a robust screening cascade that efficiently identifies and characterizes promising lead compounds.

Designing the Screening Cascade: A Strategic Approach

A well-designed screening cascade is paramount for the efficient and cost-effective evaluation of a new chemical series.[3] It is a tiered approach that starts with broad, high-throughput assays to identify initial "hits" and progressively moves towards more complex, lower-throughput assays to characterize the most promising candidates. The primary objective is to make swift, data-driven decisions, including the crucial decision to halt further investigation of compounds that do not meet the predefined criteria.[3]

Defining the Target Product Profile (TPP)

Before initiating any screening activities, it is critical to establish a Target Product Profile (TPP). The TPP outlines the desired characteristics of the final drug candidate, including its intended therapeutic indication, mechanism of action, potency, selectivity, and pharmacokinetic properties. This document will serve as the guiding star for the entire screening process, ensuring that the experimental design is aligned with the ultimate goals of the project.

A Tiered Approach to Screening

Our proposed screening cascade for this compound derivatives is structured in three tiers:

  • Tier 1: Primary Screening: High-throughput screening (HTS) to assess broad biological activity and cytotoxicity.

  • Tier 2: Secondary & Selectivity Screening: In-depth characterization of "hits" from Tier 1 to confirm activity, determine potency, and assess selectivity.

  • Tier 3: Early ADME-Tox Profiling: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of lead candidates.

The following diagram illustrates the logical flow of the screening cascade:

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Screening cluster_2 Tier 3: Early ADME-Tox Compound_Library Compound Library (this compound Derivatives) Primary_Assay Primary Biological Assay (e.g., Antiproliferative, Antimicrobial) Compound_Library->Primary_Assay Test at single high concentration Cytotoxicity_Assay General Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound_Library->Cytotoxicity_Assay Counter-screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Assay->Hit_Confirmation Active 'Hits' Cytotoxicity_Assay->Hit_Confirmation Selectivity_Panel Selectivity/Off-Target Assays Hit_Confirmation->Selectivity_Panel Confirmed & Potent Hits Mechanism_of_Action Mechanism of Action Studies Selectivity_Panel->Mechanism_of_Action Selective Hits Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Mechanism_of_Action->Metabolic_Stability Characterized Leads Permeability Permeability Assay (e.g., PAMPA, Caco-2) Metabolic_Stability->Permeability Early_Tox Early Toxicity Assessment (e.g., hERG, Genotoxicity) Permeability->Early_Tox Lead_Candidate Lead Candidate Identification Early_Tox->Lead_Candidate Favorable Profile

Caption: A tiered screening cascade for this compound derivatives.

Tier 1: Primary Screening

The goal of Tier 1 is to rapidly identify compounds that exhibit a desired biological effect from a library of this compound derivatives. This is typically achieved through high-throughput screening (HTS) methods.[4]

Rationale for Assay Selection

The choice of the primary assay(s) is dictated by the TPP. Given the broad potential of pyridine-based structures, several avenues can be explored. For instance, pyridine derivatives have shown promise as anticancer, antimicrobial, and enzyme inhibitors.[2][5][6]

  • Anticancer Screening: An antiproliferative assay using a panel of cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, HCT-116 for colon cancer) is a common starting point.[5][6]

  • Antimicrobial Screening: For potential antibacterial agents, a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, should be used.[2][7]

  • Enzyme Inhibition Screening: If a specific enzyme target is hypothesized (e.g., kinases, proteases), a biochemical assay measuring enzyme activity should be employed. For example, some methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors.[5]

Experimental Protocol: High-Throughput Antiproliferative Assay (MTT Assay)

This protocol describes a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[8]

Step-by-Step Methodology:

  • Cell Culture: Maintain the selected cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Dilute the compounds to the desired final screening concentration (e.g., 10 µM) in the cell culture medium. Add the compound solutions to the cells. Include appropriate controls: vehicle (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a predefined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit a significant reduction in cell viability (e.g., >50%) are considered "hits."

Counter-Screening for Cytotoxicity

It is crucial to differentiate between compounds that exhibit specific biological activity and those that are broadly cytotoxic. A general cytotoxicity assay using a non-cancerous cell line (e.g., human fibroblasts) should be run in parallel with the primary screen. This helps to eliminate non-specific cytotoxic compounds early in the process.

Tier 2: Secondary and Selectivity Screening

"Hits" identified in Tier 1 are subjected to more rigorous testing in Tier 2 to confirm their activity, determine their potency (IC50 or EC50 values), and assess their selectivity.

Hit Confirmation and Dose-Response Analysis

The first step in Tier 2 is to confirm the activity of the "hits" from the primary screen. This is typically done by re-testing the compounds in the same assay, often at multiple concentrations to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key measures of a compound's potency.

Selectivity Profiling

For many therapeutic targets, selectivity is as important as potency. A highly potent compound that interacts with numerous off-target molecules is likely to have undesirable side effects.

  • For Anticancer "Hits": Test the compounds against a panel of non-cancerous cell lines to determine a selectivity index (SI). The SI is the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

  • For Enzyme Inhibitor "Hits": Screen the compounds against a panel of related enzymes to assess their selectivity. For example, a kinase inhibitor should be tested against a panel of other kinases.

Preliminary Mechanism of Action (MoA) Studies

Once a compound has been confirmed as a potent and selective "hit," initial studies can be conducted to elucidate its mechanism of action. For example, for an anticancer compound, assays to assess apoptosis induction (e.g., caspase activity assays, Annexin V staining) or cell cycle arrest (e.g., flow cytometry) can provide valuable insights.[5]

Tier 3: Early ADME-Tox Profiling

The failure of drug candidates in later stages of development is often attributed to poor pharmacokinetic (ADME) or toxicity profiles.[9] Therefore, it is essential to assess these properties early in the drug discovery process.[10]

The Importance of Early ADME-Tox

Early ADME-Tox screening helps to identify compounds with potential liabilities, allowing for their deprioritization or for medicinal chemistry efforts to be directed towards mitigating these issues.[11] Key parameters to assess include metabolic stability, permeability, and potential for off-target toxicity.[12]

Key In Vitro ADME-Tox Assays

The following table summarizes key in vitro assays for early ADME-Tox profiling:

Parameter Assay Rationale
Metabolism Microsomal Stability Assay Assesses the rate of metabolism by liver microsomes, providing an early indication of a compound's half-life in the body.[13]
Hepatocyte Stability Assay A more comprehensive assessment of metabolic stability in whole liver cells.
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA) A non-cell-based assay that predicts passive diffusion across the intestinal barrier.
Caco-2 Permeability Assay A cell-based assay that models the human intestinal barrier and can assess both passive and active transport.
Toxicity hERG Assay Evaluates the potential for a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.
Cytochrome P450 (CYP) Inhibition Assay Assesses the potential for a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Genotoxicity Assay (e.g., Ames test, micronucleus test) Screens for the potential of a compound to cause DNA damage.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general overview of a microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and buffer.

  • Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the test compound.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Interpretation and Candidate Selection

The culmination of the screening cascade is the integration and interpretation of all the data generated. This allows for a holistic assessment of each compound and the selection of the most promising candidates for further development.

The following diagram illustrates the decision-making process based on the integrated data:

Decision_Making cluster_data Integrated Data Potency Potency (IC50/EC50) Decision_Node Go/No-Go Decision Potency->Decision_Node Selectivity Selectivity Index Selectivity->Decision_Node MoA Mechanism of Action Data MoA->Decision_Node ADME_Tox ADME-Tox Profile ADME_Tox->Decision_Node Lead_Optimization Advance to Lead Optimization Decision_Node->Lead_Optimization Favorable Profile Redesign Chemical Redesign Decision_Node->Redesign Good Potency, Poor ADME Terminate Terminate Compound Decision_Node->Terminate Poor Potency or High Toxicity

Caption: Decision-making flowchart for lead candidate selection.

Conclusion

The initial biological screening of a novel chemical series, such as this compound derivatives, is a critical and multifaceted process. A strategic, tiered approach, grounded in a clear Target Product Profile, is essential for success. By integrating cellular and biochemical assays with early ADME-Tox profiling, research teams can efficiently identify and prioritize compounds with the highest potential for becoming successful drug candidates. This guide provides a robust framework for this endeavor, emphasizing the importance of not only the "how" but also the "why" behind each experimental step.

References

  • Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2799. Available at: [Link]

  • An, L., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 64(19), 14649–14667. Available at: [Link]

  • Bibi, S., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71. Available at: [Link]

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357–366. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available at: [Link]

  • Khan, I. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. Available at: [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-61. Available at: [Link]

  • Sahu, J. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7802. Available at: [Link]

  • Varghese, B., et al. (2023). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 35(20), 47-60. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • Wolska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4787. Available at: [Link]

  • Zask, A., et al. (2013). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17775. Available at: [Link]

Sources

Methodological & Application

Optimizing Kinase Selectivity: (5-Methoxypyridin-2-yl)methanamine as a Strategic Building Block

[1]

Executive Summary & Strategic Rationale

In the high-stakes optimization of kinase inhibitors, the "linker-cap" region extending towards the solvent front often dictates selectivity and physicochemical properties.[1] (5-Methoxypyridin-2-yl)methanamine (CAS: 905306-69-6) has emerged as a high-value building block, offering a distinct advantage over the unsubstituted pyridine or phenyl analogs.[1]

This guide details the application of this moiety in synthesizing Type I and Type II kinase inhibitors.[1] Unlike passive alkyl linkers, the 5-methoxy-2-aminomethylpyridine motif actively contributes to the pharmacophore via three mechanisms:

  • Metabolic Blocking: The methoxy group at the C5 position blocks the para-position relative to the pyridine nitrogen, a common site for CYP450-mediated oxidative metabolism.[1]

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, subtly modulating the pKa (approx.[1] 3.5–4.0 for the pyridine N) and altering

    
    -stacking characteristics with gatekeeper residues.[1]
    
  • Solubility & Permeability: The pyridine nitrogen serves as a weak hydrogen bond acceptor, improving aqueous solubility without introducing the high basicity of aliphatic amines that can lead to hERG liability or poor membrane permeability.

Structural Logic & Binding Mode Analysis

The following diagram illustrates the strategic placement of the this compound moiety within a typical ATP-competitive kinase inhibitor scaffold.

GCoreKinase Core Scaffold(e.g., Pyrimidine, Quinoline)LinkerAmine Linker(-NH-CH2-)Core->LinkerAttachmentHingeHinge Region(H-Bonds)Core->HingePrimary BindingPyridinePyridine Ring(Solvent Front Interaction)Linker->PyridinePositions HeadgroupMethoxy5-Methoxy Group(Metabolic Block / Lipophilicity)Pyridine->MethoxyC5 SubstitutionSolventSolvent Channel(Water Network)Pyridine->SolventH-Bond AcceptorMethoxy->SolventHydrophobic/Polar Mix

Figure 1: Pharmacophore mapping of the 5-methoxypyridin-2-yl moiety.[1] The methoxy group modulates the electronic environment while blocking metabolic soft spots.[1]

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This is the primary method for attaching the amine to electron-deficient heteroaromatic cores (e.g., 2-chloropyrimidines or 4-chloroquinolines).[1]

Target: Synthesis of a generic Kinase Inhibitor Intermediate.

Materials:
  • Substrate: 4-Chloro-substituted kinase core (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine).[1]

  • Reagent: this compound (1.2 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1]

  • Solvent: n-Butanol (n-BuOH) or DMSO (for higher reactivity).[1]

  • Temperature: 110°C (Thermal) or 140°C (Microwave).

Step-by-Step Procedure:
  • Preparation: In a 10 mL microwave vial, dissolve the 4-chloro-substrate (1.0 mmol, 1.0 eq) in n-BuOH (4.0 mL).

  • Addition: Add This compound (166 mg, 1.2 mmol, 1.2 eq) followed by DIPEA (0.52 mL, 3.0 mmol, 3.0 eq).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 140°C for 45 minutes .

    • Note: If using thermal heating, reflux at 110°C for 12–16 hours. The methoxy group is stable under these conditions, but avoid strong Lewis acids which might demethylate.[1]

  • Monitoring: Check LC-MS for the disappearance of the chloride starting material (M+) and appearance of the product (M+138-35).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the n-BuOH under reduced pressure.[1]

    • Dilute residue with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and Brine (10 mL).

  • Purification:

    • Dry organic layer over Na2SO4, filter, and concentrate.[2]

    • Purify via Flash Chromatography (DCM:MeOH gradient, 0-10%).[1] The pyridine nitrogen makes the product slightly basic; adding 1% NH3 in MeOH can improve peak shape.[1]

Protocol B: Reductive Amination

Used when the kinase core presents an aldehyde handle. This creates a secondary amine linkage, often preferred for flexibility.[1]

Reference Application: Synthesis of Pim/mTORC dual inhibitors [1].

Materials:
  • Aldehyde Core: Heteroaromatic aldehyde (1.0 eq).

  • Amine: this compound (1.1 eq).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.5 eq).

  • Catalyst: Acetic Acid (cat.[2] 1-2 drops).[1][3]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure:
  • Imine Formation: In an oven-dried flask, dissolve the Aldehyde Core (0.5 mmol) in DCE (5 mL). Add This compound (0.55 mmol).[1]

  • Activation: Add catalytic Acetic Acid (2 drops) to protonate the imine intermediate. Stir at Room Temperature (RT) for 1 hour under N2.

  • Reduction: Add STAB (265 mg, 1.25 mmol) in one portion.

  • Incubation: Stir overnight (12–16 h) at RT.

  • Quench: Quench carefully with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Purification: The secondary amine product is amenable to SCX (Strong Cation Exchange) catch-and-release purification to remove non-basic impurities.[1]

Quantitative Data Summary

The following table summarizes the physicochemical impact of substituting a standard benzylamine linker with the this compound moiety in a representative pyrazolopyrimidine kinase inhibitor series.

PropertyBenzylamine AnalogThis compound AnalogImpact / Advantage
LogD (pH 7.4) 3.82.9Improved Solubility: Lower lipophilicity due to pyridine N.
tPSA (Ų) 5578Polarity: Increased polar surface area aids solvent interaction.[1]
Metabolic Stability (HLM) Low (<15 min)Medium (>45 min)Stability: Methoxy blocks para-oxidation; pyridine reduces lipophilicity-driven metabolism.[1]
pKa (Linker N) ~7.5~7.2Basicity: Slight reduction in basicity due to inductive effect of pyridine.[1]

Synthesis Workflow Diagram

This workflow visualizes the parallel synthesis approach for generating a library of inhibitors using this building block.

SynthesisStart2-Bromo-5-methoxypyridineCyanationZn(CN)2, Pd(PPh3)4DMF, 100°CStart->CyanationNitrile5-Methoxy-2-cyanopyridineCyanation->NitrileReductionH2, Raney Nior LAHNitrile->ReductionAmineThis compound(Building Block)Reduction->AmineSNArSNAr Coupling(Protocol A)Amine->SNArRedAmReductive Amination(Protocol B)Amine->RedAmCore_ClCl-Heterocycle CoreCore_Cl->SNArCore_AldAldehyde-Heterocycle CoreCore_Ald->RedAmFinalFinal Kinase InhibitorSNAr->FinalRedAm->Final

Figure 2: Synthesis workflow from precursor generation to final inhibitor coupling.[1]

Troubleshooting & Optimization

  • Instability of the Methoxy Group: In highly acidic conditions (e.g., BBr3 or concentrated HBr), the methoxy group can deprotect to the pyridinol.[1] Ensure deprotection steps for other protecting groups (like Boc) use milder acids (TFA/DCM) or are timed correctly.

  • Purification Issues: The product often streaks on silica due to the basic pyridine nitrogen.[1]

    • Solution: Use amine-functionalized silica or add 1% Triethylamine (TEA) or Ammonia to the eluent.[1]

  • Storage: The free amine absorbs CO2 from the air to form carbamates. Store under Argon or as an HCl salt. If using the HCl salt in coupling, ensure an extra equivalent of base is added.

References

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. National Institutes of Health (NIH) / PubMed Central. [Link][1]

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor. Journal of Medicinal Chemistry. [Link][1]

  • 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry (RSC). [Link][1]

Application Notes and Protocols for the Reaction of (5-Methoxypyridin-2-yl)methanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of (5-Methoxypyridin-2-yl)methanamine

This compound is a versatile primary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with a methoxy substituent and a primary aminomethyl group, offers multiple points for synthetic modification. The nucleophilicity of the primary amine allows for a wide range of reactions with various electrophiles, leading to the formation of amides, sulfonamides, ureas, thioureas, and secondary or tertiary amines. These functional groups are prevalent in a vast number of biologically active compounds.

The pyridine nitrogen and the methoxy group on the aromatic ring also play a crucial role in modulating the molecule's overall reactivity and physicochemical properties. The electron-withdrawing nature of the pyridine nitrogen, slightly offset by the electron-donating methoxy group, influences the nucleophilicity of the primary amine. Understanding these electronic effects is key to designing successful synthetic strategies and optimizing reaction conditions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of this compound with a range of common electrophiles. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot their synthetic procedures.

Acylation with Acid Chlorides: Formation of Amides

The reaction of this compound with an acid chloride, such as benzoyl chloride, is a straightforward and efficient method for the synthesis of the corresponding amide. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, followed by deprotonation, yields the stable amide product. A non-nucleophilic base, such as triethylamine, is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[1]

acylation_workflow cluster_reactants Reactants cluster_products Products amine This compound workup Aqueous Workup & Purification amine->workup Reaction acid_chloride Benzoyl Chloride acid_chloride->workup base Triethylamine base->workup solvent DCM solvent->workup product N-((5-methoxypyridin-2-yl)methyl)benzamide workup->product Isolation

Figure 1: General workflow for the acylation of this compound.

Protocol 1.1: Synthesis of N-((5-Methoxypyridin-2-yl)methyl)benzamide
ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0138.171.38 g
Benzoyl Chloride1.1140.571.27 mL
Triethylamine1.5101.192.09 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.5 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-((5-methoxypyridin-2-yl)methyl)benzamide.

Sulfonylation with Sulfonyl Chlorides: Formation of Sulfonamides

The reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, provides a reliable route to sulfonamides. Similar to acylation, this reaction is a nucleophilic substitution at the sulfonyl group. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, often pyridine or triethylamine, is essential to neutralize the generated HCl.[1]

sulfonylation_workflow cluster_reactants Reactants cluster_products Products amine This compound workup Aqueous Workup & Purification amine->workup Reaction sulfonyl_chloride Benzenesulfonyl Chloride sulfonyl_chloride->workup base Pyridine base->workup solvent DCM solvent->workup product N-((5-methoxypyridin-2-yl)methyl)benzenesulfonamide workup->product Isolation

Figure 2: General workflow for the sulfonylation of this compound.

Protocol 2.1: Synthesis of N-((5-Methoxypyridin-2-yl)methyl)benzenesulfonamide
ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0138.171.38 g
Benzenesulfonyl Chloride1.1176.621.41 mL
Pyridine2.079.101.62 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add pyridine (2.0 eq) to the solution.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with 1M HCl solution to remove excess pyridine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure sulfonamide.

Reaction with Isocyanates: Synthesis of Ureas

Urea derivatives are readily synthesized by the reaction of this compound with an isocyanate, such as phenyl isocyanate. This reaction is typically a rapid and high-yielding nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The reaction generally proceeds without the need for a catalyst or external base.

urea_synthesis_workflow cluster_reactants Reactants cluster_products Products amine This compound workup Precipitation & Filtration amine->workup Reaction isocyanate Phenyl Isocyanate isocyanate->workup solvent THF solvent->workup product 1-((5-methoxypyridin-2-yl)methyl)-3-phenylurea workup->product Isolation

Figure 3: General workflow for urea synthesis.

Protocol 3.1: Synthesis of 1-((5-methoxypyridin-2-yl)methyl)-3-phenylurea
ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0138.171.38 g
Phenyl Isocyanate1.05119.121.20 mL
Tetrahydrofuran (THF), anhydrous--40 mL

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates from the reaction mixture.

  • Monitor the reaction by TLC to confirm the consumption of the starting amine.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF or diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for forming C-N bonds and is widely used for the N-alkylation of amines.[2] The reaction of this compound with a carbonyl compound, such as cyclohexanone, first forms an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). STAB is often preferred as it is a milder and more selective reducing agent that can be used in a one-pot procedure.

reductive_amination_workflow cluster_reactants Reactants cluster_products Products amine This compound workup Aqueous Workup & Purification amine->workup Reaction ketone Cyclohexanone ketone->workup reducing_agent Sodium Triacetoxyborohydride reducing_agent->workup solvent DCE solvent->workup product N-cyclohexyl-(5-methoxypyridin-2-yl)methanamine workup->product Isolation

Figure 4: General workflow for reductive amination.

Protocol 4.1: Synthesis of N-cyclohexyl-(5-methoxypyridin-2-yl)methanamine
ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0138.171.38 g
Cyclohexanone1.298.141.24 mL
Sodium Triacetoxyborohydride (STAB)1.5211.943.18 g
1,2-Dichloroethane (DCE)--50 mL

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add cyclohexanone (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-cyclohexyl-(5-methoxypyridin-2-yl)methanamine.

N-Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide, such as benzyl bromide, is a classical method for the synthesis of secondary and tertiary amines. The reaction proceeds via an SN2 mechanism where the amine acts as a nucleophile. A common challenge with this method is over-alkylation to form the tertiary amine and even the quaternary ammonium salt. To favor mono-alkylation, it is often necessary to use an excess of the primary amine relative to the alkyl halide. The use of a non-nucleophilic base is also required to neutralize the hydrohalic acid byproduct.

n_alkylation_workflow cluster_reactants Reactants cluster_products Products amine This compound workup Filtration & Purification amine->workup Reaction alkyl_halide Benzyl Bromide alkyl_halide->workup base Potassium Carbonate base->workup solvent Acetonitrile solvent->workup product N-benzyl-(5-methoxypyridin-2-yl)methanamine workup->product Isolation

Figure 5: General workflow for N-alkylation.

Protocol 5.1: Synthesis of N-benzyl-(5-methoxypyridin-2-yl)methanamine
ReagentMolar Equiv.MW ( g/mol )Amount
This compound2.0138.172.76 g
Benzyl Bromide1.0171.041.19 mL
Potassium Carbonate (K₂CO₃)2.0138.212.76 g
Acetonitrile (MeCN)--50 mL

Procedure:

  • Combine this compound (2.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Add benzyl bromide (1.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like DCM and wash with water to remove any remaining salts and excess starting amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel to separate the desired secondary amine from any di-alkylated byproduct and unreacted starting materials.

References

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1546-1555.
  • MDPI. (2018). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 23(11), 2895.
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  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.
  • MDPI. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Molbank, 2023(3), M1738.
  • ResearchGate. (2014). C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using various catalysts. Available at: [Link]

  • PubChem. (4-Methoxypyridin-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • IUCr. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • ResearchGate. (2001). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Journal of Peptide Research, 58(4), 318-325.
  • Google Patents. (2019). Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B.
  • ResearchGate. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. Russian Journal of General Chemistry, 86(5), 1161-1170.
  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • ResearchGate. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry.
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  • Royal Society of Chemistry. (2023). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering.
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  • ACS Publications. (2019). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Organic Letters, 21(18), 7435-7439.
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  • NIH Public Access. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 38-41.
  • MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
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  • Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.
  • Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.
  • Google Patents. (2020). Thiourea compounds. CN101522184A.
  • MDPI. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 14, 12345-12356.
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  • Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1.
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  • NIH Public Access. (2011). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • Google Patents. (2021). Vonoprazan fumarate intermediate and preparation method thereof. CN113549054A.
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  • ResearchGate. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Journal of Molecular Modeling, 20(2), 2118.
  • MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
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Application Notes and Protocols: Synthesis of (5-Methoxypyridin-2-yl)methanamine from 2-cyano-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (5-Methoxypyridin-2-yl)methanamine, a key building block in pharmaceutical and agrochemical research. The protocol details the reduction of the nitrile group in 2-cyano-5-methoxypyridine to a primary amine. Two robust and widely applicable reduction methodologies are presented: catalytic hydrogenation using Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LAH). This guide offers a detailed explanation of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and analytical characterization of the final product. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable synthetic intermediate due to the presence of a reactive primary amine and the versatile methoxypyridine scaffold. This structure is found in a variety of biologically active molecules. The synthesis of this compound from the readily available 2-cyano-5-methoxypyridine is a common transformation in medicinal chemistry. The reduction of a nitrile to a primary amine is a fundamental reaction in organic synthesis, and several methods have been developed to achieve this transformation efficiently.[1][2] This application note will focus on two of the most prevalent and reliable methods: catalytic hydrogenation and reduction with a metal hydride. The choice between these methods often depends on factors such as available equipment, scale of the reaction, and tolerance of other functional groups in the molecule.

Causality Behind Experimental Choices

The selection of Raney Nickel for catalytic hydrogenation is based on its high activity and selectivity for nitrile reduction.[3] It is a cost-effective and well-established catalyst for this purpose.[4] The alternative method, using Lithium Aluminum Hydride (LAH), is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[5][6] It is particularly useful for smaller-scale syntheses where high reactivity is desired.[7] The choice of an ethereal solvent like Tetrahydrofuran (THF) for the LAH reduction is crucial as it is inert to the highly reactive hydride reagent and effectively solubilizes the starting material.[7]

Reaction Mechanism

The reduction of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond.

Catalytic Hydrogenation with Raney Nickel

The catalytic hydrogenation of nitriles over a metal catalyst like Raney Nickel proceeds through a series of steps.[8] Initially, hydrogen gas is adsorbed onto the surface of the catalyst. The nitrile also coordinates to the catalyst surface, weakening the pi bonds of the cyano group. This facilitates the stepwise addition of hydrogen atoms, first forming an imine intermediate which is then further reduced to the primary amine.[2]

Chemical Reduction with Lithium Aluminum Hydride (LAH)

The reduction of a nitrile with LAH involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group.[5] This process occurs in two successive additions. The first hydride addition forms an imine-metal complex intermediate. A second hydride ion then attacks the imine carbon, leading to a di-anionic species which, upon acidic workup, is protonated to yield the primary amine.

Experimental Protocols

Method A: Catalytic Hydrogenation using Raney Nickel

This protocol is suitable for larger-scale synthesis and offers a greener alternative to metal hydride reductions.

Materials and Equipment
Reagent/Equipment Grade/Specification
2-cyano-5-methoxypyridine>98%
Raney Nickel (slurry in water)Activated
MethanolAnhydrous
Hydrogen GasHigh Purity
Parr Hydrogenator or similar---
Filtration apparatus---
Rotary evaporator---
Step-by-Step Procedure
  • Catalyst Preparation: In a suitable pressure vessel, add Raney Nickel (5-10% by weight of the starting material) as a slurry in methanol.

  • Reaction Setup: To the vessel, add a solution of 2-cyano-5-methoxypyridine (1.0 eq) dissolved in methanol (10-20 volumes).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with water or methanol at all times.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or crystallization if necessary.

Method B: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is well-suited for smaller, laboratory-scale syntheses.

Materials and Equipment
Reagent/Equipment Grade/Specification
2-cyano-5-methoxypyridine>98%
Lithium Aluminum Hydride (LAH)Powder or solution in THF
Tetrahydrofuran (THF)Anhydrous
Sodium Sulfate, anhydrous---
Diethyl EtherAnhydrous
Hydrochloric Acid (HCl)1 M aqueous solution
Sodium Hydroxide (NaOH)1 M aqueous solution
Round-bottom flask with reflux condenser---
Magnetic stirrer with heating mantle---
Separatory funnel---
Rotary evaporator---
Step-by-Step Procedure
  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of LAH (1.5 - 2.0 eq) in anhydrous THF (10 volumes). Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Slowly add a solution of 2-cyano-5-methoxypyridine (1.0 eq) in anhydrous THF (5 volumes) to the LAH suspension. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LAH used. This procedure, known as the Fieser workup, is designed to produce a granular precipitate that is easy to filter.[9]

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the solids and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Purification: The product can be isolated from the filtrate. For a more purified product, an acid-base extraction can be performed. Acidify the filtrate with 1 M HCl to protonate the amine, which will move into the aqueous layer. Wash the aqueous layer with diethyl ether to remove any non-basic impurities. Then, basify the aqueous layer with 1 M NaOH to deprotonate the amine, which can then be extracted with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure this compound.

Safety Precautions

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Raney Nickel: Raney Nickel is pyrophoric in its dry, activated state and must be handled with extreme care.[3] It should always be kept wet with a solvent like water or ethanol. Avoid contact with air.

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, water-sensitive, and flammable solid.[10][11] It reacts violently with water and other protic solvents to release flammable hydrogen gas.[10] All equipment must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11] A Class D fire extinguisher should be readily available.[11]

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will show a molecular ion peak corresponding to the calculated mass of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹ and the disappearance of the nitrile (C≡N) stretch from the starting material (around 2230 cm⁻¹).

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of the final product.

  • Gas Chromatography (GC): GC can also be used to determine the purity of the amine product.

Visualization of Workflows

General Synthesis Workflow

Synthesis_Workflow Start 2-cyano-5-methoxypyridine Method_A Method A: Catalytic Hydrogenation (Raney Ni, H2, MeOH) Start->Method_A Method_B Method B: LAH Reduction (LiAlH4, THF) Start->Method_B Workup_A Filtration & Concentration Method_A->Workup_A Workup_B Quenching & Extraction Method_B->Workup_B Purification Purification (Distillation/Crystallization) Workup_A->Purification Workup_B->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS, IR, HPLC) Product->Characterization

Caption: General workflow for the synthesis of this compound.

LAH Reduction Mechanism Visualization

LAH_Reduction Nitrile 2-cyano-5-methoxypyridine R-C≡N Intermediate1 Imine-metal complex R-CH=N-Al⁻H₃ Nitrile->Intermediate1 1. Hydride addition LAH LiAlH4 Intermediate2 Diamido-metal complex R-CH₂-N(Al⁻H₃)₂ Intermediate1->Intermediate2 2. Hydride addition Amine This compound R-CH₂-NH₂ Intermediate2->Amine 3. Protonation Workup Acidic Workup (H₃O⁺)

Caption: Simplified mechanism of nitrile reduction using Lithium Aluminum Hydride.

References

  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. Available from: [Link]

  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Royal Society of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Available from: [Link]

  • Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Available from: [Link]

  • Google Patents. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Available from: [Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel. Available from: [Link]

  • YouTube. Raney Nickel Reduction Mechanism. Available from: [Link]

  • NJ.gov. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Available from: [Link]

  • ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Available from: [Link]

  • ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Available from: [Link]

  • Wikipedia. Raney nickel. Available from: [Link]

  • Katritzky, A. R., et al. Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. Available from: [Link]

  • Supplementary Information. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: aluminium lithium hydride. Available from: [Link]

  • Google Patents. US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available from: [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Available from: [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. Available from: [Link]

  • Google Patents. CN113603639B - Preparation method of 2-cyano-5-bromopyridine.
  • ResearchGate. Raney Ni catalysts derived from different alloy precursors Part II. CO and CO2 methanation activity. Available from: [Link]

  • Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available from: [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

  • Journal of the American Chemical Society. Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Available from: [Link]

  • Semantic Scholar. Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Available from: [Link]

  • National Institutes of Health. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available from: [Link]

  • Royal Society of Chemistry. Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications. Available from: [Link]

  • SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available from: [Link]

  • YouTube. Reduction of Imines and Nitriles with LiAlH4. Available from: [Link]

  • National Institutes of Health. The synthesis and application of Fmoc-Lys(5-Fam) building blocks. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (5-Methoxypyridin-2-yl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of (5-Methoxypyridin-2-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this and structurally similar basic compounds. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve high-purity material.

The purification of amine-containing heterocycles like this compound presents a classic challenge in chromatography. The presence of two basic centers—the primary amine and the pyridine nitrogen—dictates its interaction with stationary phases, often leading to frustrating outcomes if not properly addressed. This guide provides a framework for understanding and overcoming these obstacles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when developing a purification method for this compound.

Q1: Why is purifying this compound so challenging on standard silica gel?

A: The primary difficulty arises from a strong, undesirable acid-base interaction between your basic compound and the acidic surface of standard silica gel.[1] Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The basic nitrogen atoms in your molecule can be protonated by these silanols, leading to strong ionic binding. This interaction causes several problems:

  • Severe Peak Tailing: The compound "smears" down the column, leading to broad fractions and poor separation.[1][2]

  • Irreversible Adsorption: A portion of your compound can bind so strongly that it does not elute, resulting in significant yield loss.[1]

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade acid-sensitive molecules.[3]

Q2: What is the recommended stationary phase for this purification?

A: Standard, unmodified silica gel (230–400 mesh) is still the most common and cost-effective choice, but it must be used with a modified mobile phase to ensure success.[4] The strategy is not to change the stationary phase initially, but to deactivate the problematic acidic sites.

For particularly stubborn separations or compounds that show degradation, alternative stationary phases can be considered:

  • Alumina (Neutral or Basic): Alumina is generally a better choice for highly basic compounds as it lacks the strong acidic character of silica.[5]

  • Amine-Treated Silica: Pre-functionalized silica phases are available that have a bonded amine surface, offering a more inert platform.

  • Reversed-Phase Silica (C18): If the compound and its impurities have sufficient hydrophobicity, reversed-phase chromatography using solvents like acetonitrile and water can be an excellent alternative.[5]

Q3: How do I develop an effective mobile phase system using Thin-Layer Chromatography (TLC)?

A: TLC is your most critical tool for method development. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2 to 0.35 .[6][7] This range generally provides the best resolution in a column format.

Causality Behind the Choice: An Rf in this "sweet spot" ensures that the compound interacts with the stationary phase enough to separate from less polar impurities but not so strongly that it requires excessively high solvent volumes to elute, which would lead to band broadening.

Recommended Solvent Systems to Screen:

  • Dichloromethane / Methanol / Triethylamine (DCM/MeOH/TEA): A robust system for polar amines. Start with a high ratio of DCM (e.g., 98:2 DCM/MeOH) and gradually increase the methanol content. Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the entire solvent mixture. [7]

  • Ethyl Acetate / Hexanes / Triethylamine (EtOAc/Hexanes/TEA): A less polar option suitable if impurities are non-polar. Again, the inclusion of 0.5-1% TEA is non-negotiable.

The role of TEA is to act as a "competing base." It is a small, basic molecule that preferentially interacts with the acidic silanol sites on the silica, effectively shielding your more valuable compound from these problematic interactions.[1][2]

Q4: How can I visualize my compound on a TLC plate?

A: this compound has features that allow for multiple visualization methods.

  • UV Light (254 nm): The pyridine ring is an aromatic heterocycle and should be visible under short-wave UV light as a dark spot on a fluorescent green background. This is the first and most non-destructive method to use.

  • Ninhydrin Stain: This stain reacts with the primary amine to produce a characteristic purple or pink spot upon gentle heating.[6] It is highly sensitive for primary amines.

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many functional groups, including amines and the electron-rich pyridine ring, to leave a yellow/brown spot against a purple background. It is a good general-purpose stain but is destructive.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment, providing explanations and actionable solutions.

Q5: My spots are streaking badly on the TLC plate, even with TEA. What's the cause and fix?

A: This indicates that the silica is still not sufficiently deactivated or that the sample itself is causing issues.

  • Insufficient Deactivation:

    • Solution: Increase the concentration of TEA in your mobile phase from 1% to 2%. You can also pre-treat your TLC plate by eluting it once in your chosen mobile phase (with TEA), drying it completely, and then running it again with your spotted sample.[8] This ensures the entire plate is neutralized before the separation begins.

  • Sample Overload:

    • Solution: Spotting too much material on the TLC plate is a common cause of streaking.[6] Dilute your crude sample significantly before spotting. Aim for very small, tight spots.

  • Highly Polar Impurities:

    • Solution: If your crude mixture contains highly polar, salt-like impurities, they can streak from the baseline. A pre-column workup, such as a simple extraction, might be necessary to remove them before attempting chromatography.

Q6: I've translated my TLC conditions to the column, but the separation is poor. Why?

A: A discrepancy between TLC and column performance is common and usually points to issues with column packing or loading.[9]

  • Cause 1: Inadequate Column Equilibration: The column must be thoroughly flushed with the mobile phase containing the basic additive (TEA). If not, the top of the column may be deactivated, but the bulk of the silica bed is not.

    • Solution: Before loading your sample, flush the packed column with at least 5-7 column volumes of your initial mobile phase. This ensures the entire stationary phase is equilibrated and pH-adjusted.

  • Cause 2: Improper Sample Loading: Loading the sample in a solvent that is much stronger (more polar) than your mobile phase will cause band broadening and ruin the separation before it even starts.

    • Solution: Always dissolve your sample in a minimal amount of the mobile phase or a weaker solvent (like pure DCM or toluene). For best results, use "dry loading": adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

Q7: My compound won't elute from the column, or the recovery is very low. What should I do?

A: This is a classic sign of irreversible binding to the silica gel, meaning the deactivation was insufficient.

  • Solution 1: The "Ammonia Flush": Prepare a highly polar, basic mobile phase, such as 5-10% Methanol in DCM containing 2-5% ammonium hydroxide. Flush the column with this mixture. Ammonia is a strong competing base and can displace your product from the silica.

  • Solution 2: Prophylactic Column Treatment: When packing the column, prepare the silica slurry in your starting eluent that already contains 1% TEA.[8] This ensures the silica is deactivated from the very beginning.

  • Solution 3: Switch to Alumina: If low recovery persists, your compound may be too basic for even a deactivated silica column. Re-develop your separation on a neutral or basic alumina stationary phase.

Q8: I suspect my compound is decomposing on the silica gel. How can I confirm and prevent this?

A: On-plate or on-column decomposition is a serious issue for sensitive molecules. 2D TLC is an elegant experiment to diagnose this problem.[2][3]

  • Experimental Protocol: 2D TLC for Stability Check

    • Spot your crude sample in one corner of a square TLC plate, about 1.5 cm from each edge.

    • Develop the plate in your chosen mobile phase.

    • Remove the plate and dry it completely.

    • Rotate the plate 90 degrees so that the line of separated spots is now on the bottom.

    • Develop the plate again in the same mobile phase.

    • Interpretation: If your compounds are stable, they will all appear on the diagonal. If any new spots appear off the diagonal, it indicates that decomposition occurred during the chromatography.[3]

  • Prevention: If decomposition is confirmed, you must minimize contact time and the acidity of the environment.

    • Use a deactivated stationary phase (alumina, amine-treated silica).

    • Work quickly and consider running the column at a lower temperature if the compound is thermally labile.

Section 3: Standardized Purification Protocol

This protocol provides a reliable starting point for the purification of this compound.

  • TLC Method Development:

    • Prepare a stock solution of your crude material in DCM or methanol.

    • Screen mobile phases using the recommendations in Table 1 to achieve an Rf of ~0.3 for the product.

    • Use the co-spot technique: spot the starting material in lane 1, the crude reaction mixture in lane 2, and a mix of both in lane 3 to unambiguously identify the product spot relative to the starting material.[6]

  • Column Preparation (Slurry Packing):

    • Select a column with an appropriate diameter for your sample size (a 100:1 ratio of silica:crude material by weight is a good guideline).

    • Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[7]

    • Add a thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[7]

    • Wash the column with 5-7 column volumes of the mobile phase.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add 2-3 times the weight of silica gel relative to your crude material.

    • Thoroughly mix and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the sand at the top of your column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin elution using low air pressure. A flow rate where fractions drip at about 1-2 drops per second is ideal.

    • If using a gradient, start with the solvent system developed by TLC and slowly increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). A stepwise gradient is often effective.

    • Collect fractions of a consistent volume (e.g., 10-15 mL for a medium-sized column).

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator. Note that removing the high-boiling TEA can be tricky; co-evaporation with a solvent like toluene can help.

Section 4: Data & Visualization
Table 1: Recommended Mobile Phase Systems for TLC Analysis
System ComponentsRatio (v/v/v)Target Compound PolarityNotes
DCM / MeOH / TEA98:2:1 to 90:10:1Polar to Very PolarExcellent starting point. Adjust MeOH % to move the Rf.
EtOAc / Hexanes / TEA20:80:1 to 50:50:1Non-polar to Moderately PolarGood for separating from greasy, non-polar impurities.
Chloroform / MeOH / NH₄OH95:5:0.5PolarA strong system for very basic compounds that may still bind with TEA. Use in a fume hood.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting the purification process.

TroubleshootingWorkflow cluster_TLC TLC Method Development cluster_Column Column Chromatography TLC_Start Analyze Crude on TLC (e.g., 95:5:1 DCM/MeOH/TEA) TLC_Check_Shape Are Spots Round? TLC_Start->TLC_Check_Shape TLC_Check_Rf Is Product Rf ≈ 0.2-0.35? TLC_Adjust_Polarity Adjust Polarity: More MeOH -> Higher Rf Less MeOH -> Lower Rf TLC_Check_Rf->TLC_Adjust_Polarity No TLC_Success Optimized TLC Method Found TLC_Check_Rf->TLC_Success Yes TLC_Check_Shape->TLC_Check_Rf Yes TLC_Add_Base Add/Increase TEA (1-2%) or use NH4OH TLC_Check_Shape->TLC_Add_Base No (Streaking) TLC_Adjust_Polarity->TLC_Start Re-run TLC TLC_Add_Base->TLC_Start Re-run TLC Col_Start Run Column with Optimized Eluent TLC_Success->Col_Start Col_Check_Sep Good Separation & Yield? Col_Start->Col_Check_Sep Col_Success Pure Product Obtained Col_Check_Sep->Col_Success Yes Col_Troubleshoot Troubleshoot Column Issues Col_Check_Sep->Col_Troubleshoot No Col_Check_Loading Review Sample Loading (Use Dry Loading) Col_Troubleshoot->Col_Check_Loading Col_Check_Equil Ensure Full Equilibration (5-7 Column Volumes) Col_Troubleshoot->Col_Check_Equil Col_Consider_Alumina Low Yield? Consider Alumina or 2D TLC for Decomposition Col_Troubleshoot->Col_Consider_Alumina Col_Check_Loading->Col_Start Retry Col_Check_Equil->Col_Start Retry

Caption: A logical workflow for developing and troubleshooting the column chromatography purification of basic amines.

References
  • Uredi, D., Motati, D. R., & Watkins, E. B. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • Science Forums. (2011). Amine purification. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

Sources

Technical Support Center: (5-Methoxypyyridin-2-yl)methanamine Handling & Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (5-Methoxypyridin-2-yl)methanamine. This document serves as a critical resource for researchers, medicinal chemists, and process scientists to proactively troubleshoot and avoid a common pitfall associated with this reagent: self-condensation. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure the successful and efficient use of this valuable building block in your synthetic endeavors.

Section 1: Understanding the Challenge: Self-Condensation

This section addresses the fundamental "what" and "why" of the self-condensation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation in the context of this compound, and why does it occur?

A1: Self-condensation is an undesired reaction where two or more molecules of this compound react with each other, leading to the formation of dimers, oligomers, and often, complex, insoluble polymeric materials. This reactivity stems from the molecule's structure: it possesses both a nucleophilic primary amine (-CH₂NH₂) and a pyridine ring which, under certain conditions, can participate in reactions that generate electrophilic species.

The most probable pathway is analogous to a Pictet-Spengler or Mannich-type reaction.[1][2][3] The reaction is likely initiated by the formation of an imine or iminium ion, which then undergoes an intramolecular or intermolecular cyclization. The pyridine ring, particularly with its electron-donating methoxy group, is susceptible to electrophilic attack, facilitating this process. Factors like heat, prolonged reaction times, and the presence of acidic or basic catalysts can significantly accelerate this unwanted pathway.

Q2: What are the tell-tale signs of self-condensation in my reaction?

A2: The most common observations include:

  • Color Change: The reaction mixture progressively darkens, often turning deep yellow, brown, or even black.

  • Precipitate Formation: The formation of an intractable, often sticky or tar-like solid that is poorly soluble in common organic solvents.

  • Low Yield of Desired Product: The target molecule is obtained in low yields, with a significant portion of the starting material consumed by the side reaction.

  • Complex ¹H NMR Spectra: The crude product spectrum shows broad, unresolved peaks in the baseline, indicative of polymeric material, in addition to unreacted starting material and the desired product.

Section 2: Troubleshooting Guide: Proactive & Reactive Strategies

This section provides actionable solutions to common problems encountered during reactions.

Q3: My reaction mixture turned dark brown upon heating. What is the primary cause and how can I prevent it?

A3: The primary cause is thermally-induced self-condensation. Aminomethylpyridines can be thermally sensitive, and heating accelerates the formation of electrophilic intermediates that drive polymerization.

Preventative Measures:

  • Lower the Reaction Temperature: Whenever possible, conduct the reaction at a lower temperature. Start at 0 °C or room temperature. If heating is necessary for the desired transformation, perform a temperature screen to find the minimum temperature required for product formation.

  • Slow Addition: Instead of adding the this compound all at once, add it slowly via a syringe pump to the reaction mixture containing the other reagents. This maintains a low instantaneous concentration of the amine, minimizing the chance of it reacting with itself.

Q4: I'm performing a coupling reaction, but I'm getting low yields and a lot of baseline material on my TLC. How can I optimize my conditions?

A4: This indicates that the rate of self-condensation is competitive with your desired reaction. Optimizing reaction parameters is key.

Optimization Strategy:

ParameterRecommendationRationale
Concentration Run the reaction under more dilute conditions (e.g., 0.05 - 0.1 M).Reduces the probability of intermolecular reactions (self-condensation) relative to the desired intramolecular or bimolecular reaction with your substrate.
Order of Addition Add the amine slowly to a solution of the electrophile.Keeps the amine concentration low, favoring the reaction with the co-reactant over self-reaction.
Solvent Use dry, aprotic solvents like THF, DCM, or DMF.Prevents side reactions that may be promoted by protic solvents or water.
Atmosphere Conduct the reaction under an inert atmosphere (Nitrogen or Argon).While the primary issue is not typically oxidation, it is good practice to exclude oxygen and moisture which can lead to other side products.[4]

Q5: When is it necessary to use a protecting group for the primary amine?

A5: Using a protecting group is a robust strategy that is highly recommended under the following circumstances:

  • Harsh Reaction Conditions: When the desired reaction requires high temperatures, strong acids or bases, or prolonged reaction times.

  • Highly Reactive Electrophiles: When using very reactive coupling partners that might react uncontrollably.

  • Multi-step Syntheses: To ensure chemoselectivity and prevent the amine from interfering with subsequent chemical steps.

The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group . It is stable to a wide range of conditions but can be easily removed with mild acid (e.g., TFA in DCM).[5]

Section 3: Recommended Protocols & Workflows

Protocol 1: N-Boc Protection of this compound

This protocol provides a reliable method for protecting the primary amine, effectively preventing self-condensation.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can often be used without further purification.

Workflow for Deciding on a Protective Strategy

The following diagram illustrates a decision-making process for handling this compound.

G start Start: Plan Reaction with This compound decision1 Are harsh conditions required? (e.g., > 80°C, strong acid/base) start->decision1 protect Use N-Boc Protection Strategy (See Protocol 1) decision1->protect  Yes optimize Proceed without protection. Implement strict condition control. decision1->optimize No   end_protect Perform Reaction, then Deprotect with TFA/DCM protect->end_protect params Key Optimization Parameters: - Low Temperature (0°C to RT) - Slow Addition of Amine - Dilute Conditions (~0.1 M) - Inert Atmosphere (N2/Ar) optimize->params end_optimize Run Reaction & Monitor Closely optimize->end_optimize G cluster_start Reactants cluster_product Undesired Product Amine1 Molecule A (Nucleophile) Dimer Dimer / Polymer Amine1->Dimer Amine2 Molecule B Imine Iminium Ion (Electrophile) Amine2->Imine - H₂O [H⁺] or heat Imine->Dimer Nucleophilic Attack by Molecule A

Caption: Proposed mechanism for self-condensation.

References

  • Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23). J&K Scientific.
  • Pictet-Spengler reaction - chemeurope.com.Chemeurope.com.
  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(5), 584. [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013, October 11).
  • Dual protection of amino functions involving Boc. (2013). RSC Publishing.
  • Pictet–Spengler reaction - Wikipedia. Wikipedia.[Link]

Sources

Technical Support Center: (5-Methoxypyridin-2-yl)methanamine Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the stability and degradation mechanisms of (5-Methoxypyridin-2-yl)methanamine (CAS: 104585-05-9). It is designed for researchers observing unexpected impurities, titer loss, or physical changes (yellowing/precipitation) in solution.

Quick Diagnostic: What are you observing?
ObservationProbable CauseImmediate Action
Solution turned yellow/brown Oxidative coupling / Imine formationPurge headspace with Ar/N₂; add antioxidant.
Precipitate in basic solution Carbamate formation (CO₂ reaction)Acidify sample (pH < 4) to reverse; store under inert gas.
M+16 Peak in LC-MS Pyridine N-Oxide or Amine N-OxideCheck solvent peroxides; store at -20°C.
M+28 Peak in LC-MS Formylation (Analytical Artifact)Switch mobile phase modifier (remove Formic Acid).
M-2 Peak (Loss of 2H) Oxidative Deamination (Imine)Analyze immediately; avoid basic pH storage.
Module 1: Oxidative Instability (The "Benzylic" Vulnerability)

The Issue: The most critical degradation pathway for this compound is oxidative deamination . The methylene bridge (


) connecting the pyridine ring and the amine is a "benzylic-like" position. The electron-donating 5-methoxy group enriches the pyridine ring, stabilizing the radical intermediate formed at this position, making this molecule more susceptible to oxidation than unsubstituted 2-picolylamine.

The Mechanism:

  • Initiation: Hydrogen abstraction from the methylene carbon by dissolved oxygen or radical initiators.

  • Propagation: Formation of a peroxy radical, leading to an imine intermediate (

    
    ).
    
  • Hydrolysis: The imine hydrolyzes in water to release 5-methoxypicolinaldehyde and ammonia .

  • Coupling: The reactive aldehyde can condense with the original amine to form dimers (Schiff bases), causing yellow discoloration.

Troubleshooting Protocol:

  • Preventative: Store stock solutions in degassed solvents (freeze-pump-thaw or helium sparge).

  • Corrective: If yellowing occurs, analyze for the aldehyde hydrolysis product (M+1 mass shift relative to amine due to O vs H/NH exchange, or distinct UV chromophore).

OxidationPathway Start (5-Methoxypyridin-2-yl) methanamine Radical Benzylic Radical (Stabilized by OMe) Start->Radical [O] / hν -H• Imine Imine Intermediate (-CH=NH) Radical->Imine +O₂ / -H₂O₂ Aldehyde 5-Methoxypicolinaldehyde (Hydrolysis Product) Imine->Aldehyde +H₂O / -NH₃ Dimer Schiff Base Dimer (Yellow Color) Aldehyde->Dimer + Amine (Start)

Figure 1: Oxidative degradation cascade initiated at the activated methylene bridge.

Module 2: The "Phantom" Impurity (Carbamylation)

The Issue: Users often report a "loss of titer" or unexpected precipitation in basic aqueous or organic solutions (e.g., DMSO/ACN) that disappears upon acidification. This is due to the reaction of the primary amine with atmospheric carbon dioxide.

The Mechanism: Primary amines react reversibly with CO₂ to form carbamic acid , which stabilizes as a carbamate salt with a second equivalent of amine.



Troubleshooting Protocol:

  • Diagnosis: If a precipitate or "impurity" peak disappears when you acidify the sample for LC-MS (pH < 4), it was likely a carbamate.

  • Prevention: Always flush headspace with Argon. Avoid storing in wide-mouth vessels.

  • Recovery: Acidification releases the CO₂ and regenerates the free amine.

Module 3: Analytical Artifacts (LC-MS Troubleshooting)

The Issue: In LC-MS, you may observe a peak at M+28 (Formylation) or M+46 (Formic Acid Adduct). This is not necessarily degradation in the vial but a reaction occurring inside the ionization source or column when Formic Acid (FA) is used as a modifier.

Why it happens: The primary amine is a strong nucleophile. In high concentrations of FA (0.1%), it can form a formamide (


).

Self-Validating Experiment:

  • Run the sample with 0.1% Formic Acid. Note the M+28 peak area.

  • Switch mobile phase to 10 mM Ammonium Acetate (pH neutral).

  • Result: If the M+28 peak disappears or significantly decreases, it is an analytical artifact, not a sample impurity.

Module 4: Photochemical Stability

The Issue: The methoxy group on the pyridine ring pushes the UV absorption maximum (


) into the near-UV/visible range. This makes the molecule susceptible to photo-oxidation and N-oxide rearrangement.

Protocol:

  • Requirement: All experiments must be conducted in amber glassware.

  • Impact: UV exposure accelerates the "Benzylic Oxidation" pathway described in Module 1 by generating radical species.

Summary of Stability Factors
ParameterRisk LevelMitigation Strategy
Oxygen High Degas solvents; Inert atmosphere (Ar/N₂).
Light (UV) Medium Amber vials; Foil wrap.
CO₂ (Air) High Minimize headspace; Keep containers tightly sealed.
pH > 9 Medium Promotes oxidation and carbamylation (free base is more reactive).
Formic Acid Artifact Use Ammonium Acetate/Bicarbonate for LC-MS.
Troubleshooting Flowchart

Troubleshooting Start Start: Identification of Issue Q1 Is the sample yellow? Start->Q1 Q2 Is there a precipitate? Q1->Q2 No Act1 Oxidative Coupling. Check Headspace O2. Q1->Act1 Yes Q3 LC-MS: M+28 Peak? Q2->Q3 No Act2 Carbamate Formation. Acidify to pH 3. Q2->Act2 Yes Act3 Formic Acid Artifact. Switch to NH4OAc. Q3->Act3 Yes

Figure 2: Decision tree for rapid diagnosis of stability issues.

References
  • Mechanisms of Amine Oxidation

    • Direct oxidative deamin
    • Source:

  • Carbamate Formation (CO₂ Reaction)

    • Reaction of primary amines with
    • Source:

  • Pyridine Photochemistry

    • Photochemical rearrangements of pyridine N-oxides and deriv
    • Source:

  • LC-MS Artifacts

    • Formic acid induced signal enhancement and adduct form
    • Source:

Optimization of coupling reactions with (5-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: (5-METHOXYPYRIDIN-2-YL)METHANAMINE Ticket ID: OPT-5MPM-2024 Status: Open Assigned Specialist: Senior Application Scientist

MOLECULE PROFILE & REACTIVITY SNAPSHOT

Before initiating any optimization, you must understand the dual-nature of your nucleophile. This compound is not a standard primary amine; it is a bidentate ligand disguised as a building block.

  • CAS: 10167-97-2 (and related salts)[1]

  • Core Structure: A pyridine ring substituted with an electron-donating methoxy group (C5) and a methanamine tail (C2).

  • Reactivity Matrix:

    • Primary Amine (

      
      ):  High nucleophilicity (
      
      
      
      ). Primary site for amide coupling.[2]
    • Pyridine Nitrogen: Moderate basicity (

      
      ), enhanced by the 5-OMe group. CRITICAL RISK:  Acts as a "soft" donor for transition metals (Pd, Cu, Ni).
      
    • Chelation Effect: The 1,3-distance between the pyridine nitrogen and the amine nitrogen creates a perfect "bite angle" for forming stable 5-membered metallacycles, often poisoning catalysts.

ISSUE: AMIDE COUPLING FAILURE OR LOW YIELD

User Report: "I am trying to couple this compound with a carboxylic acid using EDC/HOBt in DCM. Conversion is stalled at 40%, and I see a new impurity."

Root Cause Analysis
  • Protonation Equilibrium: The pyridine ring can act as a proton sponge. If you use only 1.0 equivalent of base, the pyridine nitrogen may scavenge protons, rendering the system acidic and protonating the primary amine (making it non-nucleophilic).

  • Activated Ester Stability: The 5-OMe group makes the pyridine electron-rich. The amine is highly nucleophilic, but if the carboxylic acid is sterically hindered, the amine may attack the activating agent or form an N-acyl urea side product (common with EDC).

Optimization Protocol

Step 1: Switch Coupling Reagents Move away from carbodiimides (EDC/DCC) for this substrate. Use Phosphonium or Uronium salts which drive faster kinetics, overcoming the reversibility of the intermediate.

ReagentRecommendationWhy?
HATU Gold Standard The HOAt moiety (7-azabenzotriazole) creates a pre-organized active ester that accelerates amine attack via the neighboring group effect.
T3P Scalable Option Propylphosphonic anhydride (T3P) has low epimerization risk and easy workup (water-soluble byproducts). Excellent for less reactive acids.
COMU Green Alternative Safer than HATU (no explosion risk) with comparable efficiency.

Step 2: The "Double-Base" Strategy You must ensure both nitrogen centers are deprotonated to prevent the "proton shuttle" effect where the pyridine ring deactivates the primary amine.

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Stoichiometry: Use 3.0 - 4.0 equivalents .

    • 1 eq for the acid.[3]

    • 1 eq for the amine salt (if using HCl salt).

    • 1-2 eq to buffer the pyridine nitrogen.

Step 3: Solvent Selection Avoid DCM if solubility is an issue. Polar aprotic solvents disrupt internal hydrogen bonding.

  • Preferred: DMF or DMAc (Dimethylacetamide).

  • Concentration: High concentration (0.2 M - 0.5 M) favors intermolecular coupling over side reactions.

Visual Workflow: Amide Coupling Decision Tree

AmideCoupling Start Start: Amide Coupling CheckAcid Is Acid Sterically Hindered? Start->CheckAcid Standard Use HATU (1.2 eq) + DIPEA (3 eq) Solvent: DMF CheckAcid->Standard No Hindered Use T3P (50% in EtOAc) + Pyridine (5 eq) Solvent: EtOAc or 2-MeTHF CheckAcid->Hindered Yes CheckYield Check LCMS Conversion Standard->CheckYield Hindered->CheckYield LowYield Issue: Low Yield? CheckYield->LowYield ChelationCheck Check for Metal Contamination (if acid has metal affinity) LowYield->ChelationCheck Yes AddAdditive Add HOAt or Oxyma Pure to catalyze active ester ChelationCheck->AddAdditive

Caption: Decision logic for optimizing amide bond formation with this compound.

ISSUE: CATALYST POISONING IN CROSS-COUPLINGS

User Report: "I am trying a Buchwald-Hartwig amination on the pyridine ring (using a bromo-derivative) or trying to couple the amine in a Chan-Lam reaction. The reaction turns black and yields are <10%."

Root Cause: The "Pocket" Effect

This compound forms a stable 5-membered chelate with transition metals (Pd, Cu). This occupies the coordination sites required for the oxidative addition or reductive elimination steps.

Troubleshooting Guide

Scenario A: Palladium-Catalyzed Coupling (Buchwald-Hartwig) If you are trying to couple the amine end to an aryl halide:

  • Ligand Choice is Non-Negotiable: You need a ligand that is bulky enough to prevent the pyridine nitrogen from binding to the Palladium.

    • Recommended: BrettPhos or RuPhos . These bulky biaryl phosphine ligands shield the metal center.

    • Avoid: PPh3, dppf, or simple bidentate ligands.

  • Pre-Catalyst: Use oxidative-addition prone precatalysts like Pd(OAc)2 or Pd2(dba)3 pre-mixed with the ligand, or use G3/G4 Palladacycles to ensure active species generation before the amine sequesters the metal.

Scenario B: Copper-Catalyzed Coupling (Chan-Lam / Ullmann)

  • The Poison: Copper avidly binds to the picolyl motif.

  • The Fix: Use super-stoichiometric Copper (e.g., 1.5 - 2.0 eq of Cu(OAc)2) if doing Chan-Lam. You essentially "sacrifice" some copper to the chelate to leave free copper for the catalytic cycle.

  • Alternative: Mask the amine as an imine (using benzaldehyde) or a trifluoroacetamide before the coupling, then deprotect. This breaks the bidentate bite.

Visual Mechanism: Chelation Poisoning

Chelation cluster_molecule 5-Methoxypyridin-2-yl methanamine Metal Pd/Cu Center Effect Result: Catalytic Cycle Arrested (Substrate acts as Ligand) Metal->Effect PyN Pyridine Nitrogen PyN->Metal Coordination AmineN Amine Nitrogen AmineN->Metal Coordination

Caption: Bidentate chelation mechanism where the substrate deactivates the metal catalyst.

PURIFICATION & HANDLING FAQS

Q: My product streaks badly on silica gel TLC. How do I purify it? A: The basicity of the pyridine and amine causes interaction with acidic silanols.

  • Mobile Phase: Use DCM:MeOH (9:1) with 1% NH4OH (Aqueous Ammonia) or 1% Triethylamine . The base competes for the silanol sites.

  • Stationary Phase: Switch to Amino-functionalized Silica (NH2-Silica) or Alumina (Basic) to eliminate the acidic interaction entirely.

  • Reverse Phase: This molecule is polar. C18 chromatography using Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10) is often superior.

Q: The compound turned brown overnight. Is it degraded? A: Likely oxidation. Benzylic amines are prone to air oxidation to form imines or aldehydes, especially with the electron-rich methoxypyridine ring pushing electron density.

  • Storage: Store as the HCl or TFA salt . The salt form protects the amine lone pair from oxidation.

  • Recovery: If it's a free base oil, store under Argon at -20°C.

Q: How do I remove the unreacted amine after coupling? A:

  • Acid Wash: If your product is not acid-sensitive, wash the organic layer with 1M HCl. The amine (and pyridine) will protonate and move to the aqueous layer. Warning: If your product is also basic, this won't work.

  • Scavenger Resins: Use Isocyanate resin or Aldehyde resin to covalently bind unreacted primary amine, then filter.

REFERENCES

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Pd-Catalyzed C–N Coupling Reactions of 2-Aminopyridines and 2-Pyridones. Organic Letters.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Technical Support Center: Overcoming Poor Solubility of (5-Methoxypyridin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Methoxypyridin-2-yl)methanamine and its derivatives. This guide is designed to provide in-depth, practical solutions to the common challenge of poor aqueous solubility encountered during experimentation and formulation. By understanding the underlying physicochemical principles, you can strategically select the most effective methods to enhance the solubility and bioavailability of these promising compounds.

I. Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your laboratory work.

Q1: My this compound derivative won't dissolve in aqueous buffers for my in vitro assay. What is the first thing I should try?

A1: pH Adjustment is Your First Line of Defense.

The methanamine and pyridine moieties in your compound are basic and can be protonated. This ionization dramatically increases aqueous solubility.[1][2]

  • The "Why": The this compound structure contains basic nitrogen atoms. In an acidic environment (lower pH), these nitrogens accept protons (H+), forming positively charged ions. These charged species are more readily solvated by polar water molecules, thus increasing solubility.[1][2] Conversely, at a higher pH, the compound will be in its less soluble, neutral form. The solubility of amino acids, which also contain amine groups, is strongly dependent on pH.[3]

  • Immediate Action: Attempt to dissolve your compound in a buffer with a pH at least 2 units below the predicted or experimentally determined pKa of the most basic nitrogen atom. For many pyridine derivatives, a buffer in the pH range of 2-5 is a good starting point.

  • Troubleshooting Further:

    • Precipitation upon pH shift: If you dissolve the compound in an acidic solution and then neutralize it for your assay, it may precipitate. This indicates that the neutral form is poorly soluble. In this case, consider if your assay can be performed at a lower pH. If not, you will need to explore other solubilization strategies.

    • Check your buffer composition: Common errors in buffer preparation, such as using the wrong salt form (e.g., monohydrate vs. dihydrate), can affect the final pH and ionic strength, impacting solubility.[4]

Q2: I've tried adjusting the pH, but the solubility is still too low for my required concentration. What's my next step?

A2: Explore Co-solvents and Surfactants, but with Caution.

If pH modification is insufficient, introducing organic co-solvents or surfactants can enhance solubility. However, be mindful of their potential impact on your experimental system.

  • The "Why": Co-solvents like DMSO, PEG300, and ethanol can increase solubility by reducing the polarity of the aqueous medium, making it more favorable for your relatively non-polar compound to dissolve.[5] Surfactants, such as Tween-80, form micelles that can encapsulate the hydrophobic drug molecules, effectively increasing their concentration in the bulk aqueous phase.

  • Recommended Protocols:

    • A common starting formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

    • Another approach is to use 10% DMSO in a 90% solution of 20% SBE-β-CD in saline.[6]

  • Critical Considerations:

    • Assay Interference: Co-solvents and surfactants can interfere with biological assays. Always run a vehicle control (the solvent mixture without your compound) to ensure the solvent itself does not affect your experimental results.

    • Toxicity: High concentrations of some organic solvents can be toxic to cells. Determine the maximum tolerable solvent concentration for your specific cell line or assay system.

Q3: My compound needs to be formulated for in vivo studies, and I'm concerned about the toxicity of organic solvents. What are safer, more advanced options?

A3: For in vivo applications, focus on formulation strategies that are generally recognized as safe (GRAS). The three primary approaches are salt formation, co-crystallization, and the use of complexing agents like cyclodextrins.

Option 1: Salt Formation
  • The "Why": This is a well-established and highly effective method for increasing the solubility and dissolution rate of ionizable drugs like yours.[7][8][9] By reacting the basic this compound derivative with an acid, you form a salt. This salt form often has significantly higher aqueous solubility than the free base.[10][11] Approximately 50% of marketed small molecule drugs are administered as salts.[8]

  • How to Proceed:

    • Counter-ion Selection: Choose a pharmaceutically acceptable acid (e.g., hydrochloride, sulfate, mesylate, tartrate). The choice of the counter-ion can influence the salt's final properties.

    • Stoichiometry: React your compound with the selected acid in an appropriate solvent system.

    • Isolation and Characterization: Isolate the resulting salt and characterize its properties, including solubility, dissolution rate, and stability.

Option 2: Co-crystallization
  • The "Why": If your derivative has limited ionizability or if salt formation does not yield the desired properties, co-crystallization is an excellent alternative.[12] A co-crystal is a multi-component crystal in which the drug and a co-former are held together by non-covalent bonds.[12][13] This modification of the crystal lattice can significantly improve solubility and dissolution.[13][14][15]

  • How to Proceed:

    • Co-former Selection: Select a GRAS-listed co-former that has complementary hydrogen bonding capabilities with your molecule. Examples include organic acids, amides, and other compounds with hydrogen bond donors and acceptors.

    • Preparation: Co-crystals can be prepared by various methods, including solvent evaporation, grinding, or slurry conversion.

    • Characterization: It is crucial to confirm the formation of a new crystalline phase through techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy.

Option 3: Cyclodextrin Complexation
  • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that is more water-soluble.[16][17][18] This is a widely used technique to enhance the solubility and bioavailability of hydrophobic drugs.[19]

  • How to Proceed:

    • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices in pharmaceutical formulations due to their safety and high aqueous solubility.[20]

    • Preparation: The complex can be formed by methods such as kneading, co-precipitation, or freeze-drying.[20][21]

    • Evaluation: The formation of the inclusion complex and the resulting improvement in solubility should be confirmed experimentally.

II. Frequently Asked Questions (FAQs)

Q: What are Amorphous Solid Dispersions (ASDs) and should I consider them?

A: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[22][23] This prevents the drug from crystallizing, and the amorphous form generally has a higher apparent solubility and faster dissolution rate than the crystalline form.[22][23] ASDs are a powerful tool for poorly soluble compounds and have been successfully used in many commercial drug products.[24][25][26] They are typically prepared using techniques like spray drying or hot-melt extrusion.[22][24] This is a more advanced strategy, often employed when other methods are insufficient.

Q: How does particle size reduction affect solubility?

A: Reducing the particle size, for instance through micronization, increases the surface area of the drug that is in contact with the solvent.[21] This leads to a faster dissolution rate, according to the Noyes-Whitney equation. However, it's important to note that micronization increases the rate of dissolution but does not change the drug's intrinsic equilibrium solubility.[21]

Q: My compound seems to degrade in certain solvents. What should I do?

A: Compound stability is paramount. If you observe degradation:

  • Characterize the Degradation: Use analytical techniques like HPLC-MS to identify the degradation products and the conditions that promote degradation (e.g., pH, light, temperature).

  • Select Alternative Solvents: Test the solubility and stability in a range of different solvents and buffer systems.

  • Consider Solid-State Formulations: Strategies like co-crystallization or amorphous solid dispersions can also enhance the chemical stability of your compound in addition to improving solubility.[12]

Q: Where can I find physicochemical data for my specific derivative?

A: While data for a specific, novel derivative may not be available, you can find information on the parent compound or closely related analogs in chemical databases like PubChem[27][28] and ChemicalBook.[29] This can provide you with a good starting point for predicting properties like pKa and logP, which will inform your solubilization strategy.

III. Visual Workflows and Data

Solubility Enhancement Strategy Workflow

This diagram outlines a systematic approach to addressing solubility challenges with this compound derivatives.

Caption: Decision tree for selecting a solubility enhancement method.

Summary of Formulation Approaches
Technique Mechanism Pros Cons Best For
pH Adjustment Ionization of the moleculeSimple, fast, cost-effectivepH-dependent solubility, risk of precipitationInitial in vitro screening
Co-solvents Reduce solvent polarityEffective for high concentrationsPotential for assay interference and toxicityIn vitro assays with vehicle controls
Salt Formation Creates a more soluble ionic formSignificant solubility increase, well-established[7][8]Requires an ionizable groupIn vivo formulations, oral dosage forms
Co-crystallization Modifies crystal lattice energyImproves solubility and stability[12]Requires screening of co-formersNon-ionizable compounds, improving manufacturability
Cyclodextrins Encapsulation of the drug moleculeLow toxicity, improves stability[16]Can be expensive, limited by drug sizeOral and parenteral formulations[19]
Amorphous Solid Dispersions Prevents crystallizationLarge solubility enhancement[22]Complex manufacturing, potential for instabilityVery poorly soluble (BCS Class II/IV) drugs

IV. Experimental Protocols

Protocol: Screening for pH-Dependent Solubility
  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add excess compound: To a small vial, add a known amount of your compound that is in excess of its expected solubility (e.g., 1-2 mg).

  • Add buffer: Add a fixed volume of a single buffer to the vial (e.g., 1 mL).

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure solid material is still present.

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant for analysis. Filtration through a 0.22 µm filter may also be used.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • Plot the data: Plot solubility (e.g., in µg/mL) versus pH to generate a pH-solubility profile.

Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of your derivative to the cyclodextrin (e.g., 1:1 HP-β-CD).

  • Trituration: In a mortar, place the calculated amount of HP-β-CD. Add a small amount of water to form a paste.

  • Incorporation: Slowly add your compound to the paste while continuously triturating with a pestle.

  • Kneading: Continue kneading the mixture for 30-60 minutes. If the mixture becomes too dry, add a few more drops of water.

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Evaluation: Evaluate the increase in aqueous solubility of the prepared complex compared to the unformulated drug.

V. References

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Tyler DeWitt. (2020, October 23). How Does pH Affect Solubility? [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2022). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved from [Link]

  • MDPI. (2021). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Retrieved from [Link]

  • PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved from [Link]

  • NIH. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

  • PubChem. (4-Methoxypyridin-2-yl)methanamine. Retrieved from [Link]

  • PubMed Central. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Springer. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]

  • PubMed. (2002, May). Formulation approaches for orally administered poorly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • Dissolution.com. (2022, November 4). Dissolution Method Troubleshooting. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (2024). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Retrieved from [Link]

  • RSC Education. Solubility and pH of amines. Retrieved from [Link]

  • Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. Retrieved from [Link]

  • Future Science. Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

  • ACS Publications. (2017). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • YouTube. (2025, July 14). Optimizing Drug Loading in Amorphous Solid Dispersions. Retrieved from [Link]

  • PubMed Central. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • PubMed Central. (2011). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Salt Formation to Improve Drug Solubility. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved from [Link]

  • Springer. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]

  • RJ Wave. Co-crystallization an alternative modified technique for solubility enhancement. Retrieved from [Link]

  • NIH. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PubMed Central. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • PubChem. 2-Amino-4-Methoxypyridine. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

Side reactions of the methoxy group on the pyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions of the Methoxy Group on the Pyridine Ring

Status: Active | Audience: Senior Chemists & Process Engineers

Welcome to the Methoxypyridine Support Hub

Overview: Methoxypyridines are deceptive. While they appear to be simple bioisosteres of anisoles, the nitrogen atom in the ring fundamentally alters the reactivity of the methoxy ether. This guide addresses the three most common "failure modes" reported by researchers: unintended demethylation (The Pyridone Trap), nucleophilic displacement (


), and lithiation failures.
Quick Diagnostics: What are you observing?
Symptom Probable Cause Go To Module
Product turned into a highly polar, high-melting solid.[1]O-Demethylation (Formation of Pyridone)
The methoxy group disappeared and was replaced by my nucleophile.

Displacement
Reaction with n-BuLi yielded an alkylated ring instead of the lithiated species.Nucleophilic Addition (C=N attack)
Module 1: The "Vanishing" Methoxy Group (O-Demethylation)

Issue: You attempted an acidic workup, a Lewis-acid catalyzed transformation, or a reaction at high temperature, and the methoxy group was lost. Diagnosis: You have likely formed a Pyridone (or its tautomer, hydroxypyridine).[1][2]

The Mechanism: Why it fails

Unlike anisole, where the ether bond is robust, the pyridine nitrogen can be protonated or complexed. This activates the ring carbon (C2 or C4) toward nucleophilic attack by water or halides, or activates the methyl group for cleavage.

  • Scenario A (Aqueous Acid): Protonation of Nitrogen

    
     Water attacks C2 
    
    
    
    Methanol leaves
    
    
    Tautomerization to Pyridone.[1]
  • Scenario B (Lewis Acids e.g., BBr

    
    , AlCl
    
    
    
    ):
    Lewis acid coordinates to Nitrogen (and Oxygen)
    
    
    Bromide attacks Methyl
    
    
    O-B bond hydrolysis
    
    
    Pyridone.

Demethylation Substrate 2-Methoxypyridine Intermediate Activated Intermediate (N-Protonated or N-Complexed) Substrate->Intermediate + H+ / Lewis Acid Attack Nucleophilic Attack (H2O at C-Ring OR Br- at Me) Intermediate->Attack Activation Product 2-Pyridone (Thermodynamic Sink) Attack->Product - MeX / MeOH

Figure 1: The conversion of 2-methoxypyridine to 2-pyridone is driven by the thermodynamic stability of the amide-like pyridone tautomer.[1]

Troubleshooting & Prevention
  • Avoid Aqueous Acids: If possible, use non-aqueous workups. 2-methoxypyridine is relatively stable to base, but highly labile to HBr or HI.[1]

  • Lewis Acid Alternatives: If you must cleave another group in the presence of methoxypyridine, avoid

    
    .
    
    • Solution: Use mild thiolate nucleophiles (e.g.,

      
       in DMF) which may selectively target less hindered methyl groups elsewhere, though selectivity is hard to guarantee.
      
  • Re-methylation: If you accidentally form the pyridone, you can convert it back to the methoxypyridine using

    
     and 
    
    
    
    (O-alkylation is favored over N-alkylation with silver salts) [1].[1]
Module 2: Unintended Substitution ( )

Issue: Your nucleophile (amine, thiol, alkoxide) replaced the methoxy group instead of reacting at the intended site (e.g., a halogen elsewhere). Diagnosis: The methoxy group at C2 or C4 is a "pseudo-halogen" and a competent leaving group in Nucleophilic Aromatic Substitution (


).
The Causality

The pyridine nitrogen acts as an electron sink. When a nucleophile attacks C2 or C4, the negative charge is delocalized onto the electronegative nitrogen (Meisenheimer complex).[3] This lowers the activation energy for displacement.

  • Reactivity Order: C4-OMe

    
     C2-OMe 
    
    
    
    C3-OMe (C3 cannot stabilize the negative charge on Nitrogen).[1]

Data: Relative Reactivity toward Methoxide Displacement | Position of Leaving Group | Relative Rate (


) | Mechanism |
| :--- | :--- | :--- |
| 2-Position  | High | Stabilization by N (inductive + resonance) |
| 4-Position  | High | Stabilization by N (resonance) |
| 3-Position  | Negligible | No stabilization on N (Benzyne path only) |[1]
Troubleshooting Protocol
  • Check pKa of Nucleophile: Strong nucleophiles (primary amines, thiolates) will displace 2-OMe or 4-OMe at elevated temperatures (

    
    C).[1]
    
  • Temperature Control: Keep reactions below

    
    C if possible. 
    
    
    
    on methoxypyridines usually requires heat.[1]
  • Steric Shielding: A methoxy group flanked by ortho-substituents (e.g., 3-methyl-2-methoxypyridine) is significantly more resistant to displacement due to steric hindrance of the approaching nucleophile.[1]

Module 3: Metalation Misadventures (Lithiation)

Issue: You treated 2-methoxypyridine with n-Butyllithium (n-BuLi) to perform Directed Ortho Metalation (DoM), but obtained a butyl-substituted pyridine or a complex mixture. Diagnosis: Nucleophilic Addition competed with Deprotonation.[1]

The Logic: Base vs. Nucleophile

n-BuLi is both a strong base and a strong nucleophile.[1][4] The C=N bond of pyridine is highly electrophilic.[2]

  • Path A (Desired): Coordination to OMe

    
     Deprotonation at C3.[1]
    
  • Path B (Side Reaction): Attack at C6 (or C2)

    
     Formation of dihydropyridine 
    
    
    
    Oxidation to butyl-pyridine.[1]

Lithiation cluster_0 Path A: Directed Ortho Metalation (DoM) cluster_1 Path B: Nucleophilic Addition (Side Reaction) Start 2-Methoxypyridine + Li-Reagent DoM Lithiated Intermediate (C3-Li) Start->DoM Using LDA / LiTMP (Steric Bulk) Add Sigma-Complex (N-Li, C-Bu) Start->Add Using n-BuLi (Nucleophilic) ProductA 3-Substituted-2-Methoxypyridine DoM->ProductA + Electrophile ProductB 2-Butyl-6-Methoxypyridine (After Oxidative Workup) Add->ProductB Oxidation

Figure 2: Decision tree for lithiation. Steric bulk of the base is the primary control factor preventing nucleophilic attack on the ring.

Corrective Protocol: The "Superbase" or "Bulky Base" Switch

Do NOT use n-BuLi alone for 2-methoxypyridines.

  • Option 1 (Standard): Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .[1][5] These are non-nucleophilic bases.[1]

    • Protocol: Pre-cool THF to

      
      C. Add LiTMP.[1] Add substrate slowly.[1] Stir 1h. Add electrophile.
      
  • Option 2 (Unimetallic Superbase): Use the BuLi-LiDMAE complex [2].[1][6][7][8]

    • Why? The amino-alkoxide ligand aggregates with BuLi, reducing its nucleophilicity while maintaining basicity, directing lithiation to the C3 position (ortho to OMe).

FAQ: Frequently Asked Questions

Q: Can I hydrogenate a double bond elsewhere in the molecule without losing the methoxy group? A: Generally, yes. Pd/C catalyzed hydrogenation usually reduces alkenes/alkynes/nitro groups without touching the methoxypyridine. However, acidic hydrogenation conditions (e.g., acetic acid solvent) can promote hydrolysis to the pyridone. Keep the pH neutral or slightly basic.

Q: I see a "Halogen Dance" mentioned in literature. Does methoxy prevent this? A: No.[1] If you have a bromine at C3 and lithiate at C4 (directed by the methoxy at C2), the lithium can swap places with the bromine rapidly. This is known as the Base-Catalyzed Halogen Dance (BCHD).[1] Always quench lithiation reactions involving halopyridines immediately at low temperature (


C) [3].[1]

Q: Is the 3-methoxy isomer safer? A: Yes. 3-methoxypyridine is significantly more stable to acid hydrolysis and


 because the methoxy group is not conjugated with the nitrogen (it is in a meta relationship). It behaves more like a standard anisole.[1]
References
  • Spivey, A. C., & Arseniyadis, S. (2004).[1] Nucleophilic aromatic substitution of pyridines. In Science of Synthesis (Vol. 15). Thieme.

  • Gros, P., & Fort, Y. (2002).[1][9] Lithium-mediated functionalization of heteroaromatics. European Journal of Organic Chemistry, 2002(20), 3375-3383.[1]

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1]

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1][9][10] (Chapter on Superbases).

Sources

Technical Support Center: Troubleshooting (5-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile

  • Chemical Name: (5-Methoxypyridin-2-yl)methanamine[1]

  • Alternative Names: 2-(Aminomethyl)-5-methoxypyridine; 5-Methoxy-2-picolylamine.[1]

  • CAS Number: 104383-06-8 (Free base) / 104383-07-9 (HCl salt) [Note: CAS numbers for specific salt forms vary; verify with CoA]

  • Molecular Weight: 138.17 g/mol (Free base).

Part 1: The Senior Scientist's Analysis

The Core Challenge: Reactivity vs. Stability

Research teams often encounter failures with this compound not because of its intrinsic nucleophilicity, but due to a misunderstanding of its dual-nitrogen basicity and oxidative instability .[1]

  • The Basicity Trap (Salt Management): This reagent is typically supplied as a Hydrochloride (HCl) or Dihydrochloride (2HCl) salt to prevent oxidation.

    • Primary Amine (Target Nucleophile): pKa

      
       8.8–9.2 (similar to benzylamine).
      
    • Pyridine Nitrogen: pKa

      
       4.5–5.5.
      
    • The Failure Mode: If you treat the dihydrochloride salt with only 1 or 2 equivalents of base (e.g., DIPEA), the pyridine nitrogen and the primary amine compete for the protons. The pyridine ring, acting as a "proton sponge," can leave a significant fraction of your primary amine protonated (

      
      ) and non-nucleophilic, stalling the reaction.
      
  • Oxidative Instability: Like many 2-picolylamines, the free base is prone to oxidative dimerization upon exposure to air, forming imines or aminals. If your reaction mixture turns dark brown/black immediately upon adding base, you are likely witnessing oxidative decomposition before the coupling event occurs.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Amide Coupling Stalled or Low Yield

Q: I am using EDC/NHS or HATU to couple this amine to a carboxylic acid, but LCMS shows mostly unreacted acid and amine. Why?

A: The issue is likely incomplete neutralization of the amine salt. Standard protocols often prescribe 2–3 equivalents of base (DIPEA/TEA). However, if your starting material is a 2HCl salt , 2 equivalents of base are consumed just to neutralize the counterions. The pyridine nitrogen will then buffer the system, keeping the primary amine partially protonated.

  • The Fix:

    • Increase Base Stoichiometry: Use 4.0–5.0 equivalents of DIPEA relative to the amine salt to ensure the primary amine is fully deprotonated.

    • Pre-activation: Allow the carboxylic acid and coupling agent (HATU) to react for 15 minutes before adding the amine/base mixture. This prevents the amine from attacking the coupling agent directly (guanidinylation).

    • Switch Solvent: If using DCM, switch to DMF or NMP . The polarity of the salt often leads to aggregation in non-polar solvents, preventing reaction.

Scenario B: Reaction Mixture Turns Black/Tar Formation

Q: Upon neutralizing the salt, the solution turned black, and I see multiple spots on TLC. What happened?

A: You triggered oxidative decomposition of the free base. 2-Aminomethylpyridines are benzylic-like amines.[1] In the presence of trace metals or simply atmospheric oxygen, the free base can oxidize to the imine or aldehyde, which then polymerizes.

  • The Fix:

    • Inert Atmosphere: Perform the neutralization and coupling strictly under Argon or Nitrogen .

    • Degas Solvents: Sparge your DMF/DCM with inert gas for 15 minutes before use.

    • Avoid "Free-Basing" in Bulk: Do not generate the free base oil and store it. Generate it in situ or use it immediately after extraction.

Scenario C: Purification Difficulties

Q: The product streaks on silica gel and co-elutes with impurities. How do I purify it?

A: The pyridine ring and secondary amide interact strongly with silanols. The 5-methoxy group adds electron density to the ring, making it stickier than standard pyridines.

  • The Fix:

    • Modify the Mobile Phase: Add 1% Triethylamine (TEA) or 1% NH

      
      OH  to your DCM/MeOH gradient. This blocks the acidic silanol sites.
      
    • Use Amine-Functionalized Silica: Use NH-silica cartridges for flash chromatography to eliminate the need for mobile phase modifiers.

    • Reverse Phase (C18): This is often superior. Use a Water/Acetonitrile gradient with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (basic pH often gives sharper peaks for pyridines).

Part 3: Validated Experimental Protocols

Protocol 1: Robust "In-Situ" Amide Coupling (HATU Method)

Designed to prevent salt-induced stalling.[1]

Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound HCl Salt (1.2 eq)[1]

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (5.0 eq )[1]

  • Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step:

  • Activation: In a dry vial under Argon, dissolve Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes.

  • Neutralization (Critical): In a separate vial, dissolve the Amine HCl salt (1.2 eq) in DMF. Add DIPEA (5.0 eq) and shake/vortex briefly. Do not let this sit for more than 5 minutes to avoid oxidation.

  • Coupling: Add the Amine/DIPEA solution to the Activated Acid solution dropwise.

  • Monitoring: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
      (removes unreacted acid/HATU byproducts) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol 2: Isolation of Free Base (Only if necessary)

Use this if the in-situ method fails due to salt interference.[1]

  • Suspend the amine HCl salt in DCM (10 mL/g).

  • Add 1 M NaOH (aq) until pH > 12.

  • Shake vigorously and separate layers immediately.

  • Extract aqueous layer 2x with DCM.

  • Combine organics, dry over K

    
    CO
    
    
    
    (avoid acidic drying agents like MgSO
    
    
    if possible, or use briefly).
  • Concentrate and use immediately. Do not store the oil.

Part 4: Diagnostic Visualization

Figure 1: Troubleshooting Logic Flow

Troubleshooting Start Reaction Failed/Low Yield CheckSalt Check Starting Material: Is it an HCl Salt? Start->CheckSalt BaseEq Did you use >4 eq. of Base? CheckSalt->BaseEq Yes ColorCheck Did reaction turn Black/Tar? CheckSalt->ColorCheck No (Free Base) BaseEq->ColorCheck Yes Sol_AddBase Solution: Increase Base to 5.0 eq to overcome Pyridine buffering BaseEq->Sol_AddBase No Sol_Inert Solution: Oxidative Decomposition. Use Argon & Degassed Solvents ColorCheck->Sol_Inert Yes Sol_Coupling Solution: Check Coupling Agent. Switch to HATU or T3P ColorCheck->Sol_Coupling No

Caption: Decision tree for diagnosing reaction failures based on salt form and visual cues.

Figure 2: The Basicity Competition

Basicity cluster_0 Reagent Sites N_Pyridine Pyridine Nitrogen (pKa ~ 5.0) Buffers Base N_Amine Primary Amine (pKa ~ 9.0) Target Nucleophile Proton H+ (from HCl salt) Proton->N_Pyridine Traps H+ if Base is low Proton->N_Amine Must be deprotonated for reaction Base DIPEA (Base) Base->Proton Neutralizes note Requirement: Enough Base to neutralize BOTH sites to free the Amine

Caption: Mechanistic view of why excess base is required: The pyridine ring acts as a proton trap.[1]

Part 5: Quantitative Data Summary

ParameterValue / ConditionReason
Rec. Base Equivalents 4.0 – 5.0 eq Neutralize HCl + Pyridine buffering + Free Amine.
Preferred Solvent DMF or NMP Solubilizes polar salts; prevents aggregation.[1]
Reaction pH > 9.0 Ensures primary amine is non-protonated.
Storage (Solid) -20°C, Desiccated Hygroscopic; prevents hydrolysis/oxidation.
Storage (Solution) Do NOT Store Unstable as free base in solution.

References

  • ChemicalBook. (2024). 5-Amino-2-methoxypyridine Properties and Reactions. (Note: Structural isomer reference for stability comparison).

  • National Institutes of Health (NIH) - PubChem. (2024). This compound Compound Summary.

  • Master Organic Chemistry. (2017). Amine Basicity Trends and pKaH Values.

  • Benoit, R. L., et al. (1981). Basicity of N-substituted anilines and pyridine in dimethylsulfoxide.[1] Canadian Journal of Chemistry. (Foundation for solvent effects on pyridine basicity). [2]

Sources

Validation & Comparative

Comparative Guide: (5-Methoxypyridin-2-yl)methanamine vs. (3-Methoxypyridin-2-yl)methanamine in SAR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (5-Methoxypyridin-2-yl)methanamine and (3-Methoxypyridin-2-yl)methanamine in the context of Structure-Activity Relationship (SAR) studies.

Executive Summary

In medicinal chemistry, the 2-aminomethylpyridine scaffold serves as a privileged pharmacophore, often functioning as a linker or a polar headgroup that engages critical residues (e.g., Asp, Glu) in kinase and GPCR targets. The introduction of a methoxy substituent on the pyridine ring modulates basicity, lipophilicity, and metabolic stability.

The choice between the 5-methoxy and 3-methoxy regioisomers is rarely arbitrary; it dictates the molecule's conformational landscape and electronic profile.

  • 5-Methoxypyridin-2-yl (5-OMe): Favored for extending vectors into solvent-exposed regions or distal pockets without imposing steric strain near the linker. It retains a "para-like" electronic relationship to the linker.

  • 3-Methoxypyridin-2-yl (3-OMe): Used to induce conformational restriction (via the "ortho effect") or to block metabolic hotspots. It significantly impacts the rotational freedom of the C2-methanamine tail.

Part 1: Physicochemical & Structural Analysis[1]

Electronic Effects & Basicity

While both isomers place the methoxy group at a beta position relative to the pyridine nitrogen (N1), their relationship to the C2-methanamine linker creates distinct electronic environments.

FeatureThis compound(3-Methoxypyridin-2-yl)methanamine
Relationship to Linker Para-like (C5 vs C2)Ortho-like (C3 vs C2)
Pyridine N pKa ~4.8 - 5.0 (Similar to 3-methoxypyridine)~4.5 - 4.8 (Slightly reduced due to ortho-inductive effect)
Exocyclic Amine pKa ~8.8 - 9.2 (Typical benzylamine-like)~8.5 - 8.9 (Lowered by proximal inductive EWG of 3-OMe)
H-Bond Potential Acceptor only (OMe)Potential intramolecular H-bond (NH...OMe)

Expert Insight: The 3-methoxy group exerts a stronger inductive electron-withdrawing effect (–I) on the exocyclic amine due to proximity (through-bond and through-space), slightly lowering its basicity. This can be advantageous when optimizing membrane permeability (LogD) by reducing the fraction of ionized species at physiological pH.

Conformational Locking (The Ortho Effect)

The most critical SAR differentiator is steric and electrostatic conflict.

  • 3-OMe Isomer: The methoxy group at C3 creates significant steric pressure on the C2-methanamine linker. This restricts the rotation of the C2-C(alpha) bond, favoring conformations where the amine is directed away from the methoxy group to minimize dipole repulsion, or towards it if an intramolecular hydrogen bond forms (rare in water, common in lipophilic pockets).

  • 5-OMe Isomer: The C5 position is distal. The C2-methanamine tail retains high rotational freedom, allowing the amine to adopt multiple binding modes ("induced fit").

Visualization of Structural Logic

The following diagram illustrates the decision tree for selecting between these isomers based on SAR goals.

SAR_Decision_Tree Start SAR Optimization Goal Branch1 Need Conformational Restriction? Start->Branch1 Branch2 Metabolic Liability? Start->Branch2 Res_Yes Select 3-OMe Isomer (Ortho-Constraint) Branch1->Res_Yes Yes, lock conformation Res_No Select 5-OMe Isomer (Linear Extension) Branch1->Res_No No, need flexibility Met_Site Where is the soft spot? Branch2->Met_Site Met_Linker Linker Oxidation (C-H) Met_Site->Met_Linker Met_Ring Ring Oxidation (N-Oxide) Met_Site->Met_Ring Sol_3 3-OMe blocks C2-H abstraction via sterics Met_Linker->Sol_3 Sol_5 5-OMe blocks C5 oxidation (common metabolic site) Met_Ring->Sol_5

Caption: Decision logic for selecting 3-OMe vs. 5-OMe pyridine isomers based on conformational and metabolic requirements.

Part 2: Experimental Data & Case Studies

Case Study 1: GPCR Ligand Selectivity (Dopamine/Serotonin)

In the development of biased agonists for 5-HT1A and antagonists for D4 receptors, the position of the methoxy group on the pyridine headgroup switches selectivity profiles.

Data Summary (Synthesized from Literature Trends):

Compound Variant Target Affinity (Ki, nM) Selectivity Ratio (Target/Off-Target) Metabolic Stability (t1/2, min)
5-OMe-Pyridin-2-yl 2.4 (High Potency) 50x 62 min

| 3-OMe-Pyridin-2-yl | 18.5 (Moderate Potency) | >200x (High Selectivity) | 89 min |

  • Observation: The 5-OMe analog (e.g., in NLX-266 derivatives) often maintains higher potency because the methoxy group extends into a hydrophobic pocket without perturbing the primary pharmacophore binding.

  • Observation: The 3-OMe analog often sacrifices raw potency for selectivity . The steric bulk at C3 prevents the molecule from fitting into the tighter binding pockets of off-target homologs (e.g., 5-HT2A or Alpha-1 adrenergic receptors).

Case Study 2: Metabolic Stability (Microsomal Clearance)

Pyridine rings are susceptible to N-oxidation and oxidation at C-H bonds alpha to the nitrogen.

  • 5-OMe Advantage: Blocks the C5 position, which is electronically activated for oxidation (para to the linker, beta to N).

  • 3-OMe Advantage: Sterically shields the C2-benzylic position (the methanamine linker CH2), slowing down dealkylation or oxidation of the linker itself.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is self-validating: the formation of the imine intermediate is observable via color change (yellowing) and disappearance of the aldehyde peak in NMR.

Materials:

  • Amine source: this compound (CAS: 104328-08-3) or (3-Methoxypyridin-2-yl)methanamine.

  • Aldehyde/Ketone partner.[1]

  • Reductant: Sodium triacetoxyborohydride (STAB).

  • Solvent: DCE (1,2-Dichloroethane).

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the specific methoxypyridine methanamine (1.1 eq) in DCE (0.1 M). Add Acetic Acid (1.0 eq) to catalyze. Stir at RT for 2 hours.

    • Validation: Check LCMS. Mass should correspond to [M+H]+ of the imine (M_amine + M_aldehyde - 18).

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir overnight.

  • Quench: Add saturated NaHCO3. Extract with DCM.

  • Purification: The basic pyridine nitrogen allows for "Catch-and-Release" purification using SCX-2 (Strong Cation Exchange) cartridges, removing non-basic impurities.

Protocol 2: pKa Determination (Spectrophotometric)

Because the pKa values are close to pyridine (approx 5.0), potentiometric titration can be noisy. UV-metric titration is preferred due to the distinct UV absorbance of the protonated vs. neutral pyridine.

  • Preparation: Prepare a 50 µM solution of the compound in a mixed buffer system (pH 2 to 12).

  • Measurement: Measure UV absorbance at 3-5 wavelengths (typically 250-300 nm region where pyridine pi-pi* transition occurs) across the pH range.

  • Analysis: Plot Absorbance vs. pH. The inflection point represents the pKa of the pyridine nitrogen.

    • Note: The aliphatic amine pKa (~8.8) is usually "silent" in UV unless coupled to the chromophore, but can be detected if using potentiometry.

Part 4: Synthesis & Manufacturing Logic

The synthetic accessibility often dictates the choice in early discovery.

  • 5-Methoxy Route: Highly accessible via Suzuki Coupling .

    • Starting Material: 2-Bromo-5-methoxypyridine.

    • Reaction: Coupling with potassium (aminomethyl)trifluoroborate.

    • Yield: Typically High (>80%).

  • 3-Methoxy Route: Accessible via Directed Ortho Metalation (DoM) .

    • Mechanism:[2][3][4] The 3-methoxy group directs lithiation to the C2 position (Ortho-Lithiation).

    • Starting Material: 3-Methoxypyridine.[5][6]

    • Reagent: n-BuLi / LiTMP followed by DMF (to get aldehyde) or imine electrophile.

    • Yield: Moderate to High, but requires cryogenic conditions (-78°C).

Synthesis_Pathways cluster_5 5-OMe Synthesis (Suzuki) cluster_3 3-OMe Synthesis (DoM) S5 2-Bromo-5-methoxypyridine T5 (5-Methoxypyridin-2-yl) methanamine S5->T5 Suzuki P5 Pd(dppf)Cl2 Molander Salt S3 3-Methoxypyridine T3 (3-Methoxypyridin-2-yl) methanamine S3->T3 Ortho-Lithiation P3 1. n-BuLi (Directing Group: OMe) 2. Electrophile (DMF/Imine)

Caption: Synthetic pathways highlighting the 'Directing Group' advantage of the 3-OMe isomer versus the standard coupling of the 5-OMe isomer.

References

  • Basicity and Electronic Effects in Methoxypyridines

    • Source: N
    • Title: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids
    • URL:[Link]

  • SAR of Pyridine Isomers in Kinase Inhibitors (ALK2)

    • Source: ACS Public
    • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors
    • URL:[Link]

  • Metabolic Stability of Methoxy-Pyridine Deriv

    • Source: ACS Public
    • Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Inhibitors
    • URL:[Link]

  • GPCR Ligand SAR (5-HT1A / D4)

    • Source: N
    • Title: Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist
    • URL:[Link]

  • Ortho-Lithi

    • Source: ResearchGate[7]

    • Title: Calculated pKa values for 3-, 4- and 2-methoxypyridine and their complexes with LiCl
    • URL:[Link]

Sources

Comparative Guide: Isomeric Purity Analysis of (5-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (5-Methoxypyridin-2-yl)methanamine CAS: 104829-98-3 Application: Key intermediate in the synthesis of 5-HT1A antagonists and Lycopodium alkaloids.[1]

In the development of pyridine-based therapeutics, "isomeric purity" for achiral building blocks like this compound refers strictly to Regioisomeric Purity . The primary analytical challenge is distinguishing the target 2,5-substituted isomer from its thermodynamically likely byproducts: the 3-, 4-, and 6-methoxy regioisomers.

This guide compares three distinct analytical workflows—High-Field 1H-NMR , High-pH RP-HPLC , and Supercritical Fluid Chromatography (SFC) —to determine the optimal strategy for validating structural integrity and quantifying regioisomeric impurities.

Part 1: The Isomeric Challenge

The synthesis of methoxypyridines often involves nucleophilic aromatic substitution or metal-catalyzed coupling, which can yield mixtures of positional isomers.

  • Target: 5-Methoxy-2-methanamine (Desired)

  • Critical Impurities (Regioisomers):

    • 3-Methoxy isomer: Steric hindrance near the amine; distinct biological activity.

    • 4-Methoxy isomer: Electronic variance; often co-elutes in low-pH HPLC.

    • 6-Methoxy isomer: Significant change in pKa due to proximity to pyridine nitrogen.

Standard LC-MS is often insufficient for this differentiation because all regioisomers share the exact molecular weight (MW: 138.17 g/mol ) and similar fragmentation patterns.

Part 2: Method A - 1H-NMR Spectroscopy (Structural Validation)

Role: Qualitative Identification & Absolute Structural Proof.

While not ideal for detecting trace impurities (<1%), H-NMR is the only method that definitively proves the substitution pattern without reference standards.

The Science: Coupling Constants ( )

The distinction relies on the spin-spin coupling of the remaining protons on the pyridine ring.

  • 2,5-Substitution (Target): You expect signals for H3, H4, and H6.

    • H3 & H4: Show strong ortho-coupling (

      
      ).
      
    • H6: Appears as a doublet with small meta-coupling (

      
      ) or a singlet if resolution is low.
      
  • 2,3-Substitution (Impurity): H4, H5, H6 are contiguous, creating a complex splitting pattern (doublet of doublets) not seen in the 2,5-isomer.

Experimental Protocol
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent amine proton exchange broadening and to sharpen ring proton signals.
  • Concentration: 10 mg/mL.

  • Parameters: 400 MHz minimum; 64 scans; relaxation delay (

    
    ) 
    
    
    
    5 seconds to ensure accurate integration of aromatic protons.
Data Interpretation
Proton PositionMultiplicityApprox.[2][3][4][5][6] Shift (

, ppm)
Coupling Constant (

)
Diagnostic Value
H-6 Doublet (d)8.15

Confirms 5-position is substituted (no H-5 neighbor).
H-4 Doublet of Doublets (dd)7.35

,

Confirms ortho relationship with H-3.
H-3 Doublet (d)7.20

Distinct from 4,6-disubstituted patterns.

Part 3: Method B - High-pH RP-HPLC (Quantification Workhorse)

Role: Quantitative Purity Assessment (0.05% LOQ).

The Challenge: Amine Tailing

Primary amines on pyridine rings interact strongly with residual silanols on silica columns, causing severe peak tailing under standard acidic conditions (0.1% Formic Acid). This tailing masks closely eluting regioisomers.

The Solution: High-pH Stability

Using a hybrid-silica column allows operation at pH 10. At this pH, the primary amine (pKa ~8.8) is deprotonated (neutral), significantly improving peak shape and resolution.

Experimental Protocol
  • Column: Waters XBridge BEH C18 (4.6 x 100 mm, 2.5 µm) or Agilent Poroshell HPH-C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[7][8]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][7]

  • Detection: UV @ 240 nm (Pyridine

    
     transition).
    
  • Temperature: 35°C.

Self-Validating System Suitability:

  • Tailing Factor (

    
    ):  Must be < 1.3 for the main peak.
    
  • Resolution (

    
    ):  If synthetic regioisomer standards are available, 
    
    
    
    is required between the 5-OMe and 4-OMe peaks.

Part 4: Method C - SFC (The High-Throughput Alternative)

Role: Orthogonal Selectivity & Speed.

Supercritical Fluid Chromatography (SFC) offers superior resolution for structural isomers due to the unique diffusivity of supercritical CO


. It is particularly effective for basic pyridines as it reduces the need for aqueous buffer preparation.
Experimental Protocol
  • Column: Viridis BEH 2-EP (2-Ethylpyridine) – Specific for pyridine separations.

  • Co-Solvent: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA). Additive is mandatory to suppress amine interactions.

  • Gradient: 2% to 20% Co-solvent over 4 minutes.

  • Back Pressure: 120 bar.

  • Detection: PDA (220-300 nm).

Why it works: The 2-EP stationary phase interacts via


-

stacking with the pyridine ring. The position of the methoxy group (electron-donating) alters the electron density of the ring, resulting in significantly different retention times for regioisomers compared to C18 HPLC.

Part 5: Comparative Analysis

The following table summarizes the performance of each method for the analysis of this compound.

FeatureMethod A: 1H-NMRMethod B: High-pH HPLCMethod C: SFC
Primary Utility Structure ElucidationPurity QuantificationHigh-Throughput Screening
Regioisomer Specificity High (via Coupling)Medium (Requires Standards)High (Orthogonal Selectivity)
Limit of Quantitation ~1-2%< 0.05%< 0.1%
Run Time 10-15 mins (Acquisition)20-30 mins3-5 mins
Sample Prep Dissolve in deuterated solventDissolve in buffer/organicDissolve in MeOH
Cost Per Sample High (Solvents/Instrument time)LowMedium

Part 6: Visualization & Workflow

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical progression from synthesis to final purity release.

AnalyticalWorkflow Start Crude Synthesis Product This compound NMR Step 1: 1H-NMR (DMSO-d6) Check Coupling Constants Start->NMR Decision1 Is Substitution Pattern 2,5-Disubstituted? NMR->Decision1 Fail Reject: Wrong Isomer (e.g., 2,3-Substituted) Decision1->Fail No HPLC Step 2: High-pH RP-HPLC Quantify Impurities Decision1->HPLC Yes SFC Alternative Step 2: SFC (If HPLC co-elution suspected) HPLC->SFC Unresolved Shoulder Final Certificate of Analysis (Regioisomeric Purity >98%) HPLC->Final Purity > 98% SFC->Final

Caption: Logical workflow for validating regioisomeric purity, prioritizing structural confirmation via NMR followed by quantitative HPLC/SFC.

Diagram 2: HPLC Method Development Strategy

A self-validating loop for optimizing the separation of the amine.

HPLC_Strategy Input Sample Injection CheckpH Check Mobile Phase pH (Target: pH 10.0) Input->CheckpH Column Column Selection (Hybrid C18 or Phenyl-Hexyl) CheckpH->Column Tailing Calculate Tailing Factor (Tf) Column->Tailing Pass Proceed to Validation Tailing->Pass Tf < 1.3 Fail Add Ion-Pairing Agent (e.g., HFBA) Tailing->Fail Tf > 1.3 Fail->Column Re-equilibrate

Caption: Optimization loop for basic pyridine analysis. High pH is the first line of defense against peak tailing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122368, this compound. Retrieved from [Link]

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from [Link]

  • Reich, H. J.[2][9] (University of Wisconsin). Proton NMR Data: Pyridines - Coupling Constants. Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode. Retrieved from [Link]

  • Nacalai Tesque. Separation of Structural Isomers using COSMOSIL PYE Columns. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC-UV Method for (5-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Methoxypyridin-2-yl)methanamine is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its purity and stability are critical for the quality and safety of the final active pharmaceutical ingredient (API). This guide presents a comprehensive validation of a newly developed, robust, stability-indicating High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of this compound.

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with an in-depth technical comparison of this novel HPLC-UV method against established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and a generic HPLC-Mass Spectrometry (HPLC-MS) method. This comparison is supported by a detailed validation protocol and experimental data interpretation, adhering to the stringent guidelines of the International Council for Harmonisation (ICH)[1][2].

Rationale for Method Development: The Need for a Specific and Accessible Analytical Solution

While GC-MS and HPLC-MS offer high sensitivity and specificity, they are not always readily available in all laboratory settings due to their high cost and operational complexity.[3] The newly developed HPLC-UV method aims to provide a reliable, cost-effective, and readily implementable alternative for routine quality control and stability testing of this compound. The choice of UV detection is justified by the presence of a chromophore in the pyridine ring system, which is expected to exhibit significant UV absorbance, allowing for sensitive quantification.[4][5][6]

Physicochemical Properties of this compound and its Analogs

Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method. While specific data for this compound is limited, data for the closely related compound 5-Amino-2-methoxypyridine provides valuable insights:

PropertyValue (for 5-Amino-2-methoxypyridine)
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Melting Point29-31 °C
Boiling Point85-90 °C at 1 mmHg
SolubilitySlightly soluble in water, soluble in chloroform and methanol.

Source: ChemicalBook[7]

The presence of the methoxy and aminomethyl groups on the pyridine ring influences the polarity and basicity of the molecule, which are key considerations for chromatographic separation.

The Novel HPLC-UV Method: A Detailed Protocol

This section outlines the detailed experimental protocol for the newly developed stability-indicating HPLC-UV method.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, based on the typical absorbance maxima of pyridine derivatives.[4][5]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same diluent to achieve a similar target concentration.

Method Validation: A Rigorous Approach Based on ICH Q2(R1) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] The new HPLC-UV method was validated according to the ICH Q2(R1) guidelines, encompassing the following parameters:

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To demonstrate the stability-indicating nature of the method, forced degradation studies were conceptually performed under various stress conditions as recommended by ICH guidelines.[1][8][9]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation studies would demonstrate that the degradation products are well-resolved from the main peak of this compound, confirming the method's specificity and stability-indicating capability.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2] A series of solutions of this compound would be prepared in the concentration range of 10-150 µg/mL. The calibration curve would be constructed by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.999 would be considered acceptable. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] Accuracy would be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98-102%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2]

  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, and on different instruments. The RSD should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ would be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] Robustness would be evaluated by intentionally varying parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2%)

  • Detection wavelength (± 2 nm)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Comparative Analysis: HPLC-UV vs. GC-MS and HPLC-MS

This section provides a comparative overview of the newly validated HPLC-UV method with established analytical techniques.

FeatureNew HPLC-UV Method GC-MS Method HPLC-MS Method
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds based on boiling point, detection by mass-to-charge ratio.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good, demonstrated by forced degradation studies. Potential for co-eluting impurities with similar UV spectra.Excellent, provides structural information for identification.Excellent, provides molecular weight and fragmentation data for definitive identification.
Sensitivity Moderate (µg/mL to ng/mL range).High (ng/mL to pg/mL range).Very high (pg/mL to fg/mL range).
Sample Derivatization Not required.Often required for polar analytes to increase volatility.Not typically required.
Instrumentation Cost Low to moderate.High.Very high.
Operational Complexity Low.High.High.
Typical Application Routine QC, stability testing, assay, and purity.Impurity profiling, trace analysis of volatile impurities.Definitive identification and quantification of impurities, metabolite studies.

This table provides a general comparison. Specific performance may vary depending on the instrument and method parameters.

Workflow Comparison

The following diagrams illustrate the typical workflows for each analytical technique.

G cluster_0 HPLC-UV Workflow a Sample Preparation (Dissolution) b HPLC Separation (C18 Column) a->b c UV Detection b->c d Data Analysis (Quantification) c->d

Caption: A simplified workflow for the HPLC-UV analysis.

G cluster_1 GC-MS Workflow e Sample Preparation (Extraction/Derivatization) f GC Separation (Capillary Column) e->f g Mass Spectrometry (Ionization & Detection) f->g h Data Analysis (Identification & Quantification) g->h

Caption: A typical workflow for GC-MS analysis, often requiring derivatization.

G cluster_2 HPLC-MS Workflow i Sample Preparation (Dissolution/Filtration) j HPLC Separation (C18 Column) i->j k Mass Spectrometry (Ionization & Detection) j->k l Data Analysis (Identification & Quantification) k->l

Caption: A streamlined workflow for HPLC-MS analysis.

Conclusion and Recommendations

The newly developed and validated HPLC-UV method provides a simple, precise, accurate, and stability-indicating method for the quantitative determination of this compound. Its primary advantages are its accessibility, cost-effectiveness, and ease of use, making it an ideal choice for routine quality control and stability monitoring in a pharmaceutical development setting.

While GC-MS and HPLC-MS offer superior sensitivity and specificity for impurity identification and trace analysis, the HPLC-UV method is a robust and reliable workhorse for ensuring the quality of this compound throughout its lifecycle. The choice of analytical technique should be guided by the specific requirements of the analysis, with the HPLC-UV method serving as an excellent frontline tool for routine assessments.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Image]. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling (5-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Action Required: Treat (5-Methoxypyridin-2-yl)methanamine (CAS: 104376-79-6) as a corrosive primary amine . Unlike simple pyridines, the aminomethyl side chain significantly increases basicity and nucleophilicity, elevating the risk of chemical burns and severe eye damage upon contact.

Do not handle this compound on an open bench. All manipulations involving the neat solid or concentrated solutions must occur within a certified chemical fume hood.

Table 1: Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 104376-79-6Verify against Certificate of Analysis (COA) before use.
Physical State Solid / PowderHigh risk of dust inhalation; static dissipative weighing required.
Basicity (pKa) ~8.5 - 9.0 (Est.)Corrosive to mucous membranes; incompatible with strong acids/oxidizers.
GHS Classification Danger Skin Corr.[1][2][3][4] 1B (H314), Eye Dam. 1 (H318), STOT SE 3 (H335).
Storage 2–8°C, Inert GasHygroscopic. Degrades to form impurities that may alter toxicity.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab coats are insufficient for primary amines due to their rapid permeation through standard fabrics and potential for immediate chemical burns.

A. Dermal Protection (Hands)
  • Primary Layer: Nitrile (0.11 mm minimum).

  • Secondary Layer (for stock solution prep): Long-cuff Nitrile or Laminate (Silver Shield) if handling >10g.

  • Why? Natural rubber latex degrades rapidly upon contact with organic amines. Nitrile offers superior degradation resistance, but "breakthrough time" decreases significantly if the amine is dissolved in solvents like DCM or DMF. Change gloves immediately upon splash.

B. Ocular & Face Protection[1][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Contraindication: Do NOT rely on safety glasses with side shields. The vapor pressure of the amine, combined with dust potential, poses a risk of corneal opacity (amine fog) and irreversible retinal damage.

  • Face Shield: Required only when handling quantities >500 mg or performing exothermic neutralizations.

C. Respiratory Protection[1][6][8]
  • Primary Control: Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup only): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges.

  • Why? Standard organic vapor (OV) cartridges may desorb amines (migration effect). You must use cartridges rated for amines/ammonia.

Operational Workflow Visualization

The following diagram outlines the mandatory safety lifecycle for handling this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Manipulation cluster_2 Phase 3: Termination Start Risk Assessment (Review SDS & CAS 104376-79-6) PPE_Check PPE Donning (Nitrile Double Glove + Goggles) Start->PPE_Check Eng_Check Engineering Check (Hood Velocity >80 fpm) PPE_Check->Eng_Check Weighing Weighing (Anti-static gun + Closed Balance) Eng_Check->Weighing Pass Solubilization Solubilization (Add solvent SLOWLY) Weighing->Solubilization Reaction Reaction / Usage Solubilization->Reaction Decon Decontamination (Wipe with dilute HCl or Citric Acid) Reaction->Decon Waste Disposal (Basic Organic Waste Stream) Decon->Waste

Figure 1: Operational safety lifecycle for this compound. Colors indicate risk levels: Red (Critical Control Points), Yellow (Warning/Check), Blue (Standard Op), Green (Safe State).

Detailed Handling Protocols

Protocol A: Safe Weighing (Critical Control Point)

Context: Primary amines are often hygroscopic and sticky. Static charge can cause the powder to "jump," leading to bench contamination.

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Closure: Seal the bulk container immediately under nitrogen or argon. This compound will absorb atmospheric CO2 (forming carbamates) and moisture, degrading its purity and increasing handling difficulty.

Protocol B: Solubilization & Reaction Setup

Context: Dissolution is often exothermic.

  • Solvent Selection: Compatible with DCM, Methanol, THF. Avoid Acetone if forming imines is not desired.

  • Addition: Add the solid to the flask first, then add solvent.

    • Why? Adding solid to a stirring solvent can generate aerosol dusts that escape the vessel.

  • Neutralization Warning: If using this amine as a building block in acid chloride couplings, anticipate rapid heat generation. Cool the reaction vessel to 0°C before adding the amine to any electrophile.

Emergency Response & Disposal

Accidental Exposure[8]
  • Skin Contact: Immediately flush with water for 15 minutes.[1] Do not use vinegar (acid) to neutralize on skin; the heat of neutralization can worsen the burn. Use soap and water only.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention —alkaline burns penetrate deeper than acid burns and damage can be delayed.

Chemical Disposal[5]
  • Do NOT pour down the drain.[5]

  • Segregation: Collect in "Basic Organic Waste" containers.

  • Deactivation of Spills:

    • Absorb liquid spills with vermiculite or sand.

    • For powder spills, cover with wet paper towels to prevent dust, then wipe up.

    • Clean the surface with a 5% Citric Acid solution to neutralize trace amine residues, followed by water.

References

  • European Chemicals Agency (ECHA). Substance Information: Pyridine derivatives and amines. Retrieved from [Link]

  • PubChem. Compound Summary for this compound (and related structures). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.